GSK 690
Description
Propriétés
IUPAC Name |
4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-17-2-6-21(7-3-17)24-23(20-8-4-18(13-25)5-9-20)12-22(15-27-24)28-16-19-10-11-26-14-19/h2-9,12,15,19,26H,10-11,14,16H2,1H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVDLEXWAPYWDT-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=N2)OCC3CCNC3)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=N2)OC[C@@H]3CCNC3)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK690693: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 is a potent, ATP-competitive, small molecule inhibitor that demonstrates broad activity against all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The Akt signaling pathway is a critical regulator of diverse cellular processes, including cell proliferation, survival, growth, and metabolism.[4][5] Its frequent hyperactivation in a wide array of human cancers, due to genetic alterations in upstream components like PI3K or loss of the tumor suppressor PTEN, has positioned Akt as a key therapeutic target in oncology.[1][2][4] This technical guide provides an in-depth overview of the mechanism of action of GSK690693 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Pan-Akt Inhibition
GSK690693 exerts its anti-cancer effects by binding to the ATP-binding site of Akt kinases, thereby preventing the phosphorylation of their downstream substrates.[1][2] This inhibition disrupts the intricate signaling cascade that promotes cell survival and proliferation.[1][6] The primary consequence of Akt inhibition by GSK690693 is the induction of cell cycle arrest and apoptosis in sensitive cancer cell lines.[2][7][8]
Signaling Pathway Inhibition
The binding of GSK690693 to Akt prevents the subsequent phosphorylation and activation of numerous downstream effector proteins. This disruption leads to a cascade of events that ultimately culminate in anti-tumor activity. Key downstream targets affected by GSK690693 include:
-
Glycogen Synthase Kinase 3 Beta (GSK3β): Inhibition of Akt leads to a decrease in the phosphorylation of GSK3β at Ser9.[1] This is a well-established pharmacodynamic marker of GSK690693 activity.[1]
-
Proline-Rich Akt Substrate of 40 kDa (PRAS40): GSK690693 treatment reduces the phosphorylation of PRAS40, a negative regulator of mTORC1.[1][7]
-
Forkhead Box Protein O (FOXO): By inhibiting Akt, GSK690693 prevents the phosphorylation of FOXO transcription factors (e.g., FOXO1 and FOXO3a).[2][7] This allows FOXO proteins to translocate to the nucleus and activate the expression of genes involved in cell cycle arrest and apoptosis.[7]
-
Mammalian Target of Rapamycin (mTOR): While GSK690693 directly targets Akt, it indirectly affects the mTOR signaling pathway through its impact on PRAS40 and other upstream regulators.[1]
Quantitative Data
In Vitro Kinase Inhibitory Activity
GSK690693 is a potent inhibitor of all three Akt isoforms, with IC50 values in the low nanomolar range.[1][3] It also demonstrates activity against other kinases, particularly within the AGC kinase family.[1][7]
| Kinase Target | IC50 (nM) | Reference |
| Akt1 | 2 | [1][3] |
| Akt2 | 13 | [1][3] |
| Akt3 | 9 | [1][3] |
| PKA | 24 | [7] |
| PrkX | 5 | [7] |
| PKC isozymes | 2-21 | [7] |
| AMPK | 50 | [7] |
| DAPK3 | 81 | [7] |
Cellular Proliferation Inhibition
GSK690693 effectively inhibits the proliferation of a variety of human cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.[7][9]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Carcinoma | 86 | [7] |
| T47D | Breast Carcinoma | 72 | [7] |
| ZR-75-1 | Breast Carcinoma | 79 | [7] |
| HCC1954 | Breast Carcinoma | 119 | [7] |
| MDA-MB-453 | Breast Carcinoma | 975 | [7] |
| LNCaP | Prostate Cancer | 147 | [7] |
| Various Pediatric Cancer Cell Lines | Various | 6.5 - >10,000 | [9] |
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of GSK690693 against Akt and other kinases is typically determined using a cell-free enzymatic assay.
Methodology:
-
Recombinant human Akt1, Akt2, or Akt3 is expressed and purified.[7]
-
The kinase reaction is initiated by incubating the purified enzyme with a specific substrate (e.g., a peptide with a phosphorylation site for Akt) and ATP in a suitable buffer.
-
GSK690693 is added at various concentrations to determine its effect on the kinase activity.
-
The extent of substrate phosphorylation is quantified, often using methods like radioisotope incorporation (e.g., ³²P-ATP) or fluorescence-based detection.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]
Cellular Proliferation (Viability) Assay
The anti-proliferative effect of GSK690693 on cancer cells is commonly assessed using viability assays such as the MTT or CellTiter-Glo assay.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of GSK690693 (typically from 1 nM to 10 µM) for a specified period (e.g., 72 hours).[5][9]
-
Following treatment, a viability reagent (e.g., MTT or CellTiter-Glo) is added to each well.
-
The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.[5]
Western Blot Analysis for Phosphoprotein Levels
Western blotting is a crucial technique to confirm the on-target effect of GSK690693 by measuring the phosphorylation status of Akt substrates.
Methodology:
-
Cancer cells are treated with GSK690693 for a defined period.
-
Cells are lysed to extract total protein.
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt substrates (e.g., phospho-GSK3β, phospho-PRAS40, phospho-FOXO1/3a) and total protein levels as a loading control.[5]
-
Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
The intensity of the bands is quantified to assess the change in phosphorylation levels.[8]
In Vivo Antitumor Activity
Preclinical studies in xenograft models have demonstrated the in vivo efficacy of GSK690693.[1][4] Daily administration of the compound has been shown to significantly inhibit tumor growth in mice bearing human cancer xenografts, including breast, prostate, and ovarian carcinomas.[1][2] For instance, in mice with BT474 breast carcinoma xenografts, a single administration of GSK690693 led to a dose- and time-dependent inhibition of GSK3β phosphorylation.[2][7]
Mechanisms of Resistance
While GSK690693 shows promise, the development of resistance is a potential clinical challenge. Some studies have indicated that resistance may not be due to a lack of Akt kinase inhibition, as downstream substrates can remain dephosphorylated even in resistant cells.[10] One proposed mechanism of resistance involves the upregulation of receptor tyrosine kinase (RTK) activity, which can provide alternative survival signals to cancer cells.[11] Additionally, a "paradoxical" hyperphosphorylation of Akt has been observed with ATP-competitive inhibitors like GSK690693, which may be due to the inhibitor protecting Akt from dephosphorylation.[12]
Conclusion
GSK690693 is a potent pan-Akt inhibitor that disrupts the Akt signaling pathway, a key driver of tumorigenesis. Its mechanism of action involves the ATP-competitive inhibition of Akt kinases, leading to decreased phosphorylation of downstream substrates, and ultimately resulting in cell cycle arrest and apoptosis in cancer cells. The preclinical data, including potent in vitro and in vivo activity, support its continued investigation as a therapeutic agent for cancers with a hyperactivated Akt pathway. Understanding the nuances of its signaling effects and potential resistance mechanisms will be crucial for its successful clinical development and application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
The Downstream Signaling Cascade of GSK690693: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK690693 is a potent, ATP-competitive, small molecule inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in cellular signaling.[1][2][3] By inhibiting Akt, GSK690693 disrupts a multitude of downstream pathways crucial for cell survival, proliferation, metabolism, and angiogenesis. This guide provides an in-depth exploration of the downstream signaling consequences of GSK690693-mediated Akt inhibition, complete with quantitative data, detailed experimental protocols, and visual pathway representations to support researchers in the fields of oncology and cell biology.
Mechanism of Action of GSK690693
GSK690693 functions as a pan-Akt inhibitor by competing with ATP for binding to the kinase domain of Akt1, Akt2, and Akt3.[1][3] This competitive inhibition prevents the phosphorylation of Akt's downstream substrates, thereby blocking the propagation of survival and growth signals.[3] While highly selective for Akt isoforms, GSK690693 has been shown to exhibit some activity against other kinases in the AGC family, such as PKA and PKC, as well as some members of the CAMK and STE kinase families at higher concentrations.[1][2]
The PI3K/Akt Signaling Pathway and GSK690693 Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions.[4][5][6][7] The pathway is typically activated by growth factors or cytokines binding to receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[5]
Once activated, Akt phosphorylates a plethora of downstream targets. GSK690693's inhibition of Akt blocks these phosphorylation events, leading to the diverse cellular effects detailed below.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. sinobiological.com [sinobiological.com]
- 6. cusabio.com [cusabio.com]
- 7. bosterbio.com [bosterbio.com]
Target Validation of GSK690693 in Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of GSK690693, a potent pan-Akt inhibitor, in the context of breast cancer. It summarizes key quantitative data, details experimental methodologies for critical validation studies, and visualizes the underlying biological pathways and experimental processes.
Introduction: The PI3K/Akt Signaling Pathway in Breast Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in breast cancer, contributing to tumorigenesis and therapeutic resistance.[2][4] Akt (also known as Protein Kinase B or PKB) is a central node in this pathway, existing in three isoforms (Akt1, Akt2, and Akt3).[3] Its activation triggers a downstream signaling cascade that promotes cell survival by inhibiting pro-apoptotic proteins and stimulates cell proliferation.[3][5] Given its pivotal role in cancer progression, Akt has emerged as a rational and promising therapeutic target in breast cancer.[3][5]
GSK690693 is an ATP-competitive small molecule inhibitor that targets all three isoforms of Akt.[6][7] Its development and validation in breast cancer models have provided crucial insights into the therapeutic potential of targeting the Akt signaling pathway.
Mechanism of Action of GSK690693
GSK690693 exerts its anti-cancer effects by directly inhibiting the kinase activity of Akt1, Akt2, and Akt3.[6][7] This inhibition prevents the phosphorylation of numerous downstream substrates, thereby disrupting the pro-survival and pro-proliferative signals that are aberrantly activated in many breast cancers.[8][9] Key downstream effectors of Akt that are impacted by GSK690693 treatment include:
-
GSK3β (Glycogen Synthase Kinase 3 Beta): Akt-mediated phosphorylation inhibits GSK3β. Inhibition of Akt by GSK690693 leads to decreased phosphorylation of GSK3β, which can subsequently impact cell cycle progression and metabolism.[8][9]
-
PRAS40 (Proline-Rich Akt Substrate of 40 kDa): Phosphorylation of PRAS40 by Akt relieves its inhibitory effect on mTORC1. Treatment with GSK690693 reduces PRAS40 phosphorylation, leading to mTORC1 inhibition.[6][8]
-
FOXO (Forkhead Box O) Transcription Factors: Akt phosphorylates FOXO proteins, leading to their cytoplasmic sequestration and inactivation. By inhibiting Akt, GSK690693 allows for the nuclear translocation and activation of FOXO transcription factors, which can induce the expression of genes involved in apoptosis and cell cycle arrest.[8][9]
The following diagram illustrates the central role of Akt in the PI3K signaling pathway and the mechanism of action of GSK690693.
Quantitative Data on GSK690693 Activity in Breast Cancer
The efficacy of GSK690693 has been quantified in various breast cancer cell lines and in vivo models. This section presents a summary of the key data in tabular format for easy comparison.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of GSK690693 for inhibiting the proliferation of various human breast cancer cell lines.
| Cell Line | Subtype | IC50 (nM) | Reference |
| BT474 | HER2+ | 86 | [6] |
| T47D | HR+ | 72 | [6] |
| ZR-75-1 | HR+ | 79 | [6] |
| HCC1954 | HER2+ | 119 | [6] |
| MDA-MB-453 | HER2+, HR- | 975 | [6] |
| MDA-MB-468 | Triple-Negative | >1000 | [8] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of GSK690693 has been evaluated in mouse xenograft models using human breast cancer cell lines. The table below summarizes the tumor growth inhibition observed in these studies.
| Cell Line Xenograft | Dosing Schedule | Maximum Tumor Growth Inhibition (%) | Reference |
| BT474 | 30 mg/kg/day | 58 - 75% | [10] |
| HCC-1954 | 30 mg/kg/day | 58 - 75% | [10] |
Experimental Protocols for Target Validation
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to validate the target of GSK690693 in breast cancer.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of GSK690693 on the metabolic activity of breast cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Plating: Seed breast cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of GSK690693 (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the viability against the log of the drug concentration.
Western Blotting for Phospho-Protein Analysis
Western blotting is employed to detect the phosphorylation status of Akt and its downstream substrates, providing direct evidence of target engagement by GSK690693.
Protocol:
-
Cell Lysis: Treat breast cancer cells with GSK690693 for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt, GSK3β, PRAS40, and other downstream targets, as well as antibodies for the total protein levels as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of GSK690693 in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., BT474) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer GSK690693 (e.g., intraperitoneally) and a vehicle control to the respective groups according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (length × width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition and perform statistical analysis to determine the significance of the treatment effect.
Immunohistochemistry (IHC)
IHC is used to visualize the expression and phosphorylation status of proteins within the tumor tissue from xenograft models, providing spatial information on target engagement.
Protocol:
-
Tissue Preparation: Fix the excised tumors in formalin and embed them in paraffin. Cut thin sections (e.g., 4-5 µm) and mount them on microscope slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate them through a series of graded ethanol solutions.
-
Antigen Retrieval: Perform antigen retrieval to unmask the antigenic epitopes, often by heat-induced epitope retrieval in a citrate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against phosphorylated Akt substrates (e.g., p-GSK3β, p-PRAS40).
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the cell nuclei and mount the slides with a coverslip.
-
Microscopy and Analysis: Examine the stained sections under a microscope to assess the intensity and localization of the protein staining.
Visualizing the Target Validation Workflow
The following diagrams illustrate the logical flow of the target validation process for GSK690693 in breast cancer.
Conclusion
The comprehensive preclinical data for GSK690693 strongly support the validation of Akt as a therapeutic target in breast cancer. The potent in vitro activity against various breast cancer cell lines, coupled with the clear inhibition of the Akt signaling pathway and significant in vivo tumor growth inhibition, provides a robust rationale for the clinical development of Akt inhibitors. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into Akt-targeted therapies for breast cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Dual Facets of AKT Inhibition: A Technical Guide to GSK690693's Role in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 is a potent and selective, ATP-competitive, pan-AKT kinase inhibitor that has garnered significant interest in the field of oncology research.[1][2] By targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), GSK690693 effectively modulates a critical node in cellular signaling pathways that govern cell survival, proliferation, and metabolism. Dysregulation of the PI3K/AKT pathway is a common feature in a wide array of human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanisms by which GSK690693 induces apoptosis and cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and workflows.
Mechanism of Action: Targeting the Core of Cell Survival
GSK690693 functions as an ATP-competitive inhibitor of AKT kinases, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[1] This inhibition leads to a cascade of events that ultimately culminate in the induction of apoptosis and the arrest of the cell cycle, primarily at the G1 phase.[3] The antitumor activity of GSK690693 has been demonstrated in a variety of human tumor cell lines and xenograft models.[1]
Quantitative Data Summary
The efficacy of GSK690693 is underscored by its potent inhibitory activity against AKT isoforms and its impact on cancer cell proliferation and survival. The following tables summarize key quantitative data from preclinical studies.
Table 1: Inhibitory Activity of GSK690693 against AKT Isoforms
| AKT Isoform | IC50 (nM) |
| AKT1 | 2 |
| AKT2 | 13 |
| AKT3 | 9 |
Data sourced from multiple studies.[4]
Table 2: Anti-proliferative Activity of GSK690693 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast Cancer | 72 |
| ZR-75-1 | Breast Cancer | 79 |
| BT474 | Breast Cancer | 86 |
| HCC1954 | Breast Cancer | 119 |
| MDA-MB-453 | Breast Cancer | 975 |
| LNCaP | Prostate Cancer | 147 |
| MOVCAR5 | Ovarian Carcinoma | ~3000 |
| SKOV3 | Ovarian Cancer | ~3000 |
| Thymic Lymphoma (55-1143) | Thymic Lymphoma | ~300 |
| Thymic Lymphoma (55-2180) | Thymic Lymphoma | ~300 |
| Thymic Lymphoma (55-228) | Thymic Lymphoma | ~5000 |
Data compiled from various preclinical investigations.[1][4]
Table 3: Effect of GSK690693 on Cell Cycle Distribution in MOVCAR5 Ovarian Carcinoma Cells
| Treatment (72h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 µM (Control) | 48.5 | 38.2 | 13.3 |
| 10 µM GSK690693 | 72.1 | 19.5 | 8.4 |
| 20 µM GSK690693 | 74.3 | 17.8 | 7.9 |
Data from a study on genetically defined mouse models.[1]
Table 4: Induction of Apoptosis by GSK690693
| Cell Line | Treatment | Fold Increase in Apoptotic Cells |
| Thymic Lymphoma | 10 µM GSK690693 for 24h | 2-3 fold |
Quantitative analysis from in vivo studies.[1]
Signaling Pathways and Cellular Processes
The inhibition of AKT by GSK690693 disrupts several downstream signaling cascades, leading to apoptosis and cell cycle arrest.
Apoptosis Induction
GSK690693 promotes apoptosis through the modulation of pro- and anti-apoptotic proteins. By inhibiting AKT, the pro-apoptotic protein BAD is no longer phosphorylated and inactivated, allowing it to sequester the anti-apoptotic protein Bcl-xL, thereby promoting the release of cytochrome c from the mitochondria and subsequent caspase activation. Furthermore, inhibition of AKT leads to the activation of Forkhead box O (FOXO) transcription factors, which can upregulate the expression of pro-apoptotic genes.[2]
Caption: GSK690693-mediated AKT inhibition signaling pathway.
Cell Cycle Arrest
GSK690693 predominantly induces a G1 phase cell cycle arrest. This is achieved through several mechanisms. Inhibition of AKT leads to the stabilization of the cyclin-dependent kinase inhibitor p27Kip1, which in turn inhibits the activity of cyclin D-CDK4/6 complexes. Additionally, AKT inhibition prevents the phosphorylation and subsequent degradation of GSK3β, which can then phosphorylate and promote the degradation of Cyclin D1. The culmination of these events is the hypophosphorylation of the retinoblastoma (Rb) protein, which remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of GSK690693.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of GSK690693 for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis for Phospho-Proteins
This technique is used to detect the phosphorylation status of AKT and its downstream targets.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), phospho-GSK3β (Ser9), phospho-p70S6K (Thr389), etc., overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Experimental workflow for Western blot analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the percentage of cells in different phases of the cell cycle.
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing, and store at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add propidium iodide staining solution to the cells.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G1, S, and G2/M phases.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
GSK690693 represents a significant tool for investigating the therapeutic potential of AKT inhibition in cancer. Its ability to induce both apoptosis and cell cycle arrest underscores the central role of the AKT signaling pathway in tumor cell survival and proliferation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of AKT inhibitors and their clinical applications. The balance between the induction of apoptosis and cell cycle arrest appears to be cell-type dependent, highlighting the importance of detailed preclinical characterization in identifying patient populations most likely to benefit from this therapeutic strategy.[2]
References
- 1. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
Unveiling the Selectivity of GSK690693: A Technical Guide for Researchers
An in-depth examination of the kinase inhibitor GSK690693 reveals a potent, ATP-competitive profile against Akt isoforms, with noteworthy off-target activity primarily within the AGC kinase family. This guide provides a comprehensive overview of its selectivity, the experimental protocols used for its characterization, and its place within the broader context of cell signaling.
GSK690693 is a pan-Akt inhibitor that targets Akt1, Akt2, and Akt3 with high potency, exhibiting IC50 values in the low nanomolar range.[1][2][3][4] Its mechanism of action is as an ATP-competitive inhibitor.[1][5] While highly selective for Akt isoforms over a broad panel of kinases, GSK690693 also demonstrates inhibitory activity against other kinases, particularly within the AGC kinase family, which includes PKA, PrkX, and PKC isozymes.[1][2][3] Additionally, it has been shown to inhibit members of the CAMK and STE kinase families.[1][2][3]
Quantitative Selectivity Profile
To provide a clear comparative overview, the following table summarizes the inhibitory activity of GSK690693 against a panel of kinases as determined by in vitro assays. The data presented are IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Family | Kinase Target | IC50 (nM) |
| AGC | Akt1 | 2[1][2][3][4] |
| Akt2 | 13[1][2][3][4] | |
| Akt3 | 9[1][2][3][4] | |
| PKA | 24[2][3] | |
| PrkX | 5[2][3] | |
| PKC isozymes | 2-21[2][3] | |
| CAMK | AMPK | 50[2][3] |
| DAPK3 | 81[2][3] | |
| STE | PAK4 | 10[2][3] |
| PAK5 | 52[2][3] | |
| PAK6 | 6[2][3] |
The Akt Signaling Pathway
GSK690693 exerts its primary therapeutic effects by inhibiting the Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[6][7][8] The pathway is activated by upstream signals from growth factors and hormones, which stimulate phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the recruitment of Akt to the cell membrane. Once at the membrane, Akt is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, including GSK3β, PRAS40, and FOXO transcription factors, to regulate various cellular processes.[1][4][5]
Caption: The Akt signaling pathway and the inhibitory action of GSK690693.
Experimental Protocols for Kinase Selectivity Profiling
The determination of the selectivity profile of a kinase inhibitor like GSK690693 involves robust in vitro kinase assays. These assays measure the enzymatic activity of a purified kinase in the presence of the test compound.
1. Expression and Purification of Kinases: Recombinant, full-length kinases, often with an affinity tag such as a His-tag, are expressed in a suitable system like baculovirus-infected insect cells.[2] The tagged kinases are then purified from cell lysates using affinity chromatography.
2. Kinase Activation: For some kinases like Akt, an activation step is necessary post-purification. This is typically achieved by incubating the purified kinase with its upstream activating kinases. For instance, Akt1, 2, and 3 are activated by incubation with purified PDK1 and MK2 to achieve phosphorylation on Thr308 and Ser473, respectively.[2]
3. In Vitro Kinase Assay: A common method for assessing kinase activity is a radiometric assay, which is considered a gold standard.[9][10] The general steps are as follows:
-
Reaction Setup: The kinase reaction is assembled in a microplate well containing the purified and activated kinase, a specific peptide or protein substrate, the kinase inhibitor (GSK690693) at various concentrations, and a reaction buffer containing cofactors like MgCl2.[2]
-
Initiation: The reaction is initiated by the addition of ATP, which includes a radiolabeled ATP analog such as [γ-33P]ATP.[2]
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 45 minutes) to allow for the transfer of the radiolabeled phosphate group from ATP to the substrate.[2]
-
Termination: The reaction is stopped, often by the addition of a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.[2]
-
Detection: The phosphorylated substrate is then separated from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto a filter membrane that binds the substrate, followed by washing to remove unincorporated ATP.[11] The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or imager.[2][11]
-
Data Analysis: The measured radioactivity is proportional to the kinase activity. The percentage of inhibition for each concentration of the inhibitor is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation.[2]
Caption: A generalized workflow for an in vitro radiometric kinase assay.
Cellular Activity and Downstream Effects
In cellular contexts, GSK690693 effectively inhibits the phosphorylation of downstream Akt substrates such as GSK3β, PRAS40, and the FOXO family of transcription factors (FKHR/FKHRL1).[1][2][4] The inhibition of GSK3β phosphorylation in tumor cells has been observed with IC50 values ranging from 43 to 150 nM.[1] Furthermore, treatment with GSK690693 leads to the nuclear accumulation of FOXO3A, a consequence of reduced Akt-mediated phosphorylation, which is consistent with its role in promoting apoptosis.[1] The compound has been shown to inhibit the proliferation of various tumor cell lines and induce apoptosis.[2][4][12]
Conclusion
GSK690693 is a potent pan-Akt inhibitor with a well-characterized selectivity profile. While its primary targets are the three Akt isoforms, researchers should be aware of its off-target effects on other kinases, particularly within the AGC, CAMK, and STE families. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other kinase inhibitors. Understanding the complete selectivity profile is crucial for interpreting experimental results and for the further development of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitor GSK690693 extends Drosophila lifespan via reduce AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of GSK690693 on Akt Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of GSK690693, a potent ATP-competitive pan-Akt kinase inhibitor. The information presented herein is intended to support researchers and professionals in the fields of oncology, cell biology, and drug discovery in understanding the biochemical and cellular activity of this compound.
Quantitative In Vitro Potency Data
The in vitro potency of GSK690693 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative view of its activity against Akt isoforms and its broader kinase selectivity, as well as its effects on cellular processes.
Table 1: Biochemical Potency against Akt Isoforms
This table outlines the half-maximal inhibitory concentration (IC50) and the apparent inhibition constant (Ki*) of GSK690693 against the three Akt isoforms in cell-free kinase assays.
| Target | IC50 (nmol/L) | Apparent Ki* (nmol/L) |
| Akt1 | 2[1][2] | 1[1] |
| Akt2 | 13[1][2] | 4[1] |
| Akt3 | 9[1][2] | 12[1] |
Table 2: Selectivity Profile against Other Kinases
GSK690693 exhibits selectivity for the Akt isoforms but also inhibits other kinases, particularly within the AGC kinase family, at nanomolar concentrations.[1][2]
| Kinase Family | Kinase | IC50 (nmol/L) |
| AGC | PKA | 24[2] |
| PrkX | 5[2] | |
| PKC isozymes | 2-21[2] | |
| CAMK | AMPK | 50[2] |
| DAPK3 | 81[2] | |
| STE | PAK4 | 10[2] |
| PAK5 | 52[2] | |
| PAK6 | 6[2] |
Table 3: Cellular Potency in Tumor Cell Lines
The cellular activity of GSK6906993 was assessed by measuring the inhibition of phosphorylation of the Akt substrate GSK3β and by evaluating its anti-proliferative effects in various human tumor cell lines.
| Assay Type | Cell Line | IC50 (nmol/L) |
| pGSK3β Inhibition (ELISA) | Tumor Cells (average) | 43 - 150[1] |
| Cell Proliferation | T47D | 72[2] |
| ZR-75-1 | 79[2] | |
| BT474 | 86[2] | |
| LNCaP | 147[2] | |
| HCC1954 | 119[2] | |
| MDA-MB-453 | 975[2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for assessing the in vitro potency of GSK690693.
Biochemical Kinase Assay for Akt Isoforms
This protocol describes a radiometric assay to determine the IC50 values of GSK690693 against purified Akt enzymes.
-
Enzyme Activation: His-tagged full-length Akt1, 2, and 3 are expressed and purified from baculovirus.[2] Activation is achieved by incubating with purified PDK1 to phosphorylate Threonine 308 and purified MK2 to phosphorylate Serine 473.[2]
-
Assay Reaction Mixture:
-
Procedure:
-
Activated Akt enzymes are pre-incubated with various concentrations of GSK690693 at room temperature for 30 minutes to account for time-dependent inhibition.[2]
-
The kinase reaction is initiated by the addition of the substrate mix.
-
The reaction is allowed to proceed for 45 minutes at room temperature.[2]
-
The reaction is terminated by the addition of Leadseeker beads in PBS containing EDTA.[2]
-
Plates are sealed and beads are allowed to settle for at least 5 hours.[2]
-
Product formation is quantified using a Viewlux Imager.[2]
-
Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of GSK690693 on tumor cell lines using a luminescent cell viability assay.
-
Cell Culture: Tumor cell lines (e.g., T47D, ZR-75-1, BT474, LNCaP, HCC1954, MDA-MB-453) are cultured in appropriate media supplemented with 10% fetal bovine serum.
-
Procedure:
-
Cells are seeded in 96- or 384-well opaque-walled plates at densities that allow for logarithmic growth over a 3-day period and incubated overnight.[2]
-
Cells are treated with a range of GSK690693 concentrations (typically from 1.5 nmol/L to 30 µmol/L) and incubated for 72 hours.[2]
-
Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's protocol.[2] This assay quantifies ATP, which is an indicator of metabolically active cells.
-
Luminescence is recorded using a plate reader.
-
IC50 values are determined by fitting the data to a four-parameter logistic curve.
-
Phospho-GSK3β (Ser9) ELISA
This protocol describes a sandwich ELISA to measure the inhibition of Akt-mediated phosphorylation of GSK3β in cells.
-
Cell Treatment: Tumor cells are plated in 96-well plates and treated with various concentrations of GSK690693 for 1 hour.[1]
-
Procedure:
-
Following treatment, cells are lysed.
-
An anti-GSK3β antibody is used as a capture antibody, coated on the ELISA plate.[1]
-
Cell lysates are added to the wells, and total GSK3β is captured.
-
After washing, a phospho-GSK3β (Ser9) specific antibody is added as the detection antibody.[1]
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is then used to bind to the detection antibody.
-
A colorimetric substrate is added, and the absorbance is measured to quantify the amount of phosphorylated GSK3β.
-
IC50 values are calculated from the dose-response curve.
-
Western Blot Analysis of Akt Substrate Phosphorylation
This protocol details the Western blot procedure to analyze the phosphorylation status of various Akt substrates.
-
Sample Preparation:
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated Akt substrates (e.g., phospho-FKHR/FKHRL1, phospho-p70S6K, phospho-PRAS40, phospho-GSK3α/β) at a 1:1,000 dilution.[1]
-
After washing, the membrane is incubated with fluorescently labeled secondary antibodies at a 1:5,000 dilution.[1]
-
A loading control, such as tubulin, is also probed to ensure equal protein loading.[1]
-
Blots are imaged using an appropriate imaging system, such as the LiCor Odyssey.[1]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
The Discovery and Development of GSK690693: A Pan-Akt Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK690693 is a potent, ATP-competitive, small molecule inhibitor targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). The dysregulation of the PI3K/Akt signaling pathway is a frequent event in a multitude of human cancers, making Akt a prime therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of GSK690693. It includes detailed summaries of its in vitro and in vivo activities, kinase selectivity profiles, and the experimental methodologies employed in its characterization. Furthermore, this document presents key signaling pathways and experimental workflows in a visual format to facilitate a deeper understanding of its biological context and evaluation process.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Constitutive activation of this pathway, often through genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[3] Akt, also known as Protein Kinase B (PKB), is a central node in this pathway, making it an attractive target for cancer therapy.[3][4] GSK690693 emerged from a drug discovery program aimed at identifying potent and selective inhibitors of Akt.[5]
Mechanism of Action
GSK690693 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Akt kinase domain, thereby preventing the phosphorylation of its downstream substrates.[5][6] This inhibition is effective against all three isoforms of Akt (pan-Akt inhibitor).[5][7] By blocking Akt activity, GSK690693 disrupts the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in sensitive cancer cell lines.[5][6]
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a wide range of downstream targets, including GSK3β, Forkhead box protein O1 (FOXO1), and the mTORC1 complex, to regulate diverse cellular functions.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of GSK690693.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of GSK690693
| Kinase Target | IC₅₀ (nM) | Kinase Family |
| Akt1 | 2 | AGC |
| Akt2 | 13 | AGC |
| Akt3 | 9 | AGC |
| PKA | 24 | AGC |
| PrkX | 5 | AGC |
| PKCα | 21 | AGC |
| PKCβI | 2 | AGC |
| PKCθ | 6 | AGC |
| AMPK | 50 | CAMK |
| DAPK3 | 81 | CAMK |
| PAK4 | 10 | STE |
| PAK5 | 52 | STE |
| PAK6 | 6 | STE |
Data compiled from multiple sources.[5][7]
Table 2: Cellular Activity of GSK690693 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Cellular IC₅₀ (nM) for GSK3β phosphorylation |
| BT474 | Breast Carcinoma | 43-150 |
| T47D | Breast Carcinoma | 72 |
| ZR-75-1 | Breast Carcinoma | 79 |
| HCC1954 | Breast Carcinoma | 119 |
| MDA-MB-453 | Breast Carcinoma | 975 |
| LNCaP | Prostate Carcinoma | 147 |
| SK-OV-3 | Ovarian Carcinoma | Not explicitly stated, but showed significant tumor growth inhibition in xenografts |
Data compiled from multiple sources.[5][7]
Experimental Protocols
In Vitro Akt Kinase Activity Assay
This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of GSK690693 against Akt isoforms.
Caption: General workflow for an in vitro Akt kinase activity assay.
Detailed Methodology:
-
Reagent Preparation: Recombinant full-length human Akt1, Akt2, and Akt3 are expressed and purified. A reaction buffer is prepared containing MOPS, MgCl₂, DTT, and CHAPS. A substrate peptide, such as a biotinylated GSK3α peptide, is used. ATP, often [γ-³³P]ATP, is included in the reaction.
-
Compound Dilution: GSK690693 is serially diluted in DMSO to achieve a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding the ATP solution to wells containing the Akt enzyme, substrate peptide, and varying concentrations of GSK690693.
-
Incubation: The reaction plate is incubated at room temperature or 30°C for a specified time, typically 30-60 minutes.
-
Reaction Termination and Detection: The reaction is stopped by adding EDTA. For radiolabeled assays, the mixture is transferred to a filter plate to capture the phosphorylated substrate. After washing, the radioactivity is measured using a scintillation counter. For non-radiolabeled assays, such as ADP-Glo™, the amount of ADP produced is measured via a luminescence-based method.[1]
-
Data Analysis: The percentage of inhibition is calculated for each GSK690693 concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Cellular Phospho-GSK3β ELISA
This protocol outlines a method to measure the inhibition of Akt activity in cells by quantifying the phosphorylation of its downstream substrate, GSK3β.
Detailed Methodology:
-
Cell Culture and Treatment: Human cancer cell lines (e.g., BT474) are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with various concentrations of GSK690693 for a specified duration (e.g., 1 hour).
-
Cell Lysis: The cells are washed with PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA Procedure:
-
An anti-pan-GSK3β antibody is pre-coated onto the wells of a 96-well plate.
-
Cell lysates are added to the wells, and the total GSK3β protein is captured by the immobilized antibody.
-
After washing, a primary antibody specific for phosphorylated GSK3β (Ser9) is added.
-
Following another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
A TMB substrate is then added, and the color development is proportional to the amount of phosphorylated GSK3β.
-
The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm.[8][9]
-
-
Data Analysis: The IC₅₀ value for the inhibition of GSK3β phosphorylation is calculated from the dose-response curve.
Western Blot Analysis of Akt Signaling
This protocol is used to qualitatively and semi-quantitatively assess the phosphorylation status of various proteins in the Akt signaling pathway.
Detailed Methodology:
-
Cell Treatment and Lysis: Cells are treated with GSK690693 as described for the ELISA. Cell lysates are prepared using a suitable lysis buffer, and protein concentration is determined.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[10][11]
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated proteins (e.g., p-Akt, p-GSK3β, p-PRAS40) and total proteins.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by autoradiography or a digital imaging system.[10][11]
In Vivo Tumor Xenograft Studies
This protocol describes a typical in vivo efficacy study of GSK690693 in a mouse model.
Caption: General workflow for an in vivo tumor xenograft study.
Detailed Methodology:
-
Cell Implantation: Human tumor cells (e.g., BT474) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[5]
-
Drug Administration: GSK690693 is formulated in a suitable vehicle (e.g., 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water) and administered to the treatment group, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 30 mg/kg, once daily). The control group receives the vehicle alone.[5][6]
-
Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.[5]
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blotting for p-GSK3β) to confirm target engagement. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.[5]
Clinical Development
GSK690693 has been evaluated in Phase I clinical trials in patients with advanced solid tumors and lymphomas.[3][12] These studies aimed to determine the maximum tolerated dose (MTD), safety profile, pharmacokinetics, and pharmacodynamics of the drug.[12] Preliminary results indicated that GSK690693 was generally well-tolerated, with predictable pharmacokinetics.[12] On-target effects, such as transient increases in blood glucose levels, were observed, consistent with the role of Akt in glucose metabolism.[12] However, the antitumor activity as a monotherapy in molecularly unselected patient populations was modest.[1]
Conclusion
GSK690693 is a well-characterized, potent, and selective pan-Akt inhibitor that has been instrumental in validating Akt as a therapeutic target in oncology. This technical guide has provided a detailed overview of its discovery, mechanism of action, and preclinical and early clinical development. The quantitative data and detailed experimental protocols presented herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development. While the clinical development of GSK690693 itself has not progressed to later stages, the knowledge gained from its study continues to inform the development of next-generation Akt inhibitors and combination therapies targeting the PI3K/Akt pathway.
References
- 1. promega.com [promega.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. raybiotech.com [raybiotech.com]
- 9. PathScan® Phospho-GSK-3 beta (Ser9) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Analysis for Akt Signaling Pathway [bio-protocol.org]
- 12. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Pharmacodynamics of GSK690693
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacodynamics of GSK690693, a pivotal inhibitor of the Akt signaling pathway. It details the molecule's mechanism of action, its effects on cellular pathways, and quantitative data from key preclinical studies. Methodologies for critical experiments are also described to support further research and development.
Core Mechanism of Action
GSK690693 is a potent, small-molecule, and reversible pan-Akt kinase inhibitor.[1] It targets all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB): Akt1, Akt2, and Akt3.[2][3] The primary mechanism of inhibition is competitive binding at the ATP-binding site of the Akt kinase domain.[1][2] By blocking the binding of ATP, GSK690693 effectively prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the entire signaling cascade.[3] This action can suppress tumor cell proliferation and promote apoptosis, the programmed cell death of cancer cells.[3][4]
The PI3K/Akt pathway is a critical regulator of numerous cellular processes, including cell survival, growth, proliferation, and metabolism.[2][5][6] Its constitutive activation is a frequent event in many human cancers, making Akt a highly attractive target for pharmacological intervention.[2][4] GSK690693 has demonstrated the ability to inhibit this pathway regardless of the specific upstream mechanism causing its hyperactivation, such as mutations in PI3K or loss of the tumor suppressor PTEN.[2][7][8]
The PI3K/Akt Signaling Pathway and GSK690693 Intervention
The PI3K/Akt signaling cascade is typically initiated by growth factors binding to receptor tyrosine kinases. This leads to the activation of Phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane. For full activation, Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[2]
Once activated, Akt phosphorylates a multitude of downstream proteins to exert its effects. GSK690693 intervenes by directly inhibiting Akt's kinase activity, preventing the phosphorylation of these substrates.
Interestingly, studies have revealed a feedback mechanism where the inhibition of Akt's kinase activity by GSK690693 can lead to an increase in Akt phosphorylation at both Thr308 and Ser473.[9][10] This feedback loop is thought to involve upstream kinases such as PI3K and the insulin-like growth factor 1 receptor (IGF-1R)/insulin receptor (IR).[9] Despite this hyper-phosphorylation of the Akt protein itself, GSK690693 effectively continues to block the phosphorylation of downstream substrates.[1][9]
Quantitative Pharmacodynamic Data
The potency and selectivity of GSK690693 have been quantified through various in vitro and cellular assays.
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of GSK690693 against Akt isoforms and other related kinases, demonstrating its potency and selectivity profile. GSK690693 is highly selective for Akt isoforms but also shows activity against other members of the AGC kinase family.[1][11]
| Kinase Family | Target Kinase | IC₅₀ (nM) |
| AGC | Akt1 | 2[1][12][13] |
| Akt2 | 13[1][12][13] | |
| Akt3 | 9[1][12][13] | |
| PKA | 24[11][12] | |
| PrkX | 5[11][12] | |
| PKC isozymes | 2-21[11][12] | |
| CAMK | AMPK | 50[11][12] |
| DAPK3 | 81[11][12] | |
| STE | PAK4 | 10[11] |
| PAK5 | 52[11] | |
| PAK6 | 6[11] |
This table presents the IC₅₀ values for GSK690693's anti-proliferative activity in various human cancer cell lines and its ability to inhibit a key downstream substrate, GSK3β.
| Cell Line | Cancer Type | Proliferation IC₅₀ (nM) | p-GSK3β (Ser9) Inhibition IC₅₀ (nM) |
| BT474 | Breast Carcinoma | 86[11] | 43 - 150 (average range)[1] |
| HCC1954 | Breast Carcinoma | 119[11] | Not Reported |
| MDA-MB-453 | Breast Carcinoma | 975[11] | Not Reported |
| T47D | Breast Carcinoma | 72[11] | Not Reported |
| ZR-75-1 | Breast Carcinoma | 79[11] | Not Reported |
| LNCaP | Prostate Carcinoma | 147[11] | Not Reported |
| SKOV-3 | Ovarian Carcinoma | Not Reported | 43 - 150 (average range)[1] |
| COG-LL-317 | T-cell ALL | 6.5[2] | Not Reported |
Note: The IC₅₀ for inhibiting GSK3β phosphorylation was reported as an average range across multiple tumor cell lines.[1]
Key Experimental Protocols
The following sections detail the methodologies used to generate the pharmacodynamic data for GSK690693.
This assay quantifies the direct inhibitory effect of GSK690693 on purified kinase enzymes.
-
Enzyme Preparation : His-tagged full-length Akt1, 2, and 3 enzymes are expressed and purified from baculovirus systems.[1][11]
-
Enzyme Activation : Purified Akt is activated by incubation with purified PDK1 (to phosphorylate Thr308) and MK2 (to phosphorylate Ser473).[11]
-
Inhibitor Incubation : Activated Akt enzymes (5-15 nM) are pre-incubated with various concentrations of GSK690693 for 30 minutes at room temperature to account for time-dependent inhibition.[1][11]
-
Kinase Reaction : The reaction is initiated by adding a mixture containing ATP (e.g., 2 µM), [γ-³³P]ATP, a biotinylated peptide substrate, MgCl₂, and buffer.[11] The reaction proceeds for approximately 45 minutes at room temperature.[11]
-
Termination and Detection : The reaction is stopped using EDTA. The phosphorylated, biotinylated peptide product is captured on Leadseeker beads, and the radioactivity is quantified using a Viewlux Imager to determine the extent of inhibition.[11]
This assay measures the effect of GSK690693 on the growth and viability of cancer cells.
-
Cell Plating : Cancer cells are seeded in 96- or 384-well plates at a density that permits logarithmic growth over the assay duration and are incubated overnight.[11]
-
Compound Treatment : Cells are treated with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) and incubated for a period of 72 to 96 hours.[2][11]
-
Viability Measurement : Cell proliferation and viability are measured using a luminescent-based reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[11]
-
Data Analysis : The luminescence data is used to generate dose-response curves, from which IC₅₀ values are calculated.[11]
This assay confirms that GSK690693 inhibits Akt activity within the cellular context by measuring the phosphorylation status of its downstream targets.
-
Protocol :
-
Cell Treatment : Tumor cells are treated with various concentrations of GSK690693 for a defined period (e.g., 1 hour).[1]
-
Cell Lysis : Cells are lysed to release cellular proteins.
-
Detection Method :
-
ELISA : For a specific target like phospho-GSK3β, cell lysates are analyzed using a sandwich ELISA with a capture antibody for total GSK3β and a detection antibody specific to the phosphorylated form.[1]
-
Western Blot : Lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of various Akt substrates (e.g., p-GSK3β, p-PRAS40, p-FOXO1/3).[1][7] Total protein levels are also measured as a loading control.
-
-
-
Data Analysis : For ELISA, IC₅₀ values are calculated from dose-response curves. For Western Blot, changes in band intensity are assessed to confirm dose-dependent inhibition.[1]
These studies evaluate the anti-tumor efficacy and target engagement of GSK690693 in a living organism.
-
Model : Immune-compromised mice are implanted with human tumor xenografts (e.g., BT474 breast carcinoma).[1][4]
-
Dosing : Once tumors are established, mice are treated with GSK690693 (e.g., 30 mg/kg, intraperitoneally, daily for 5 days a week) or a vehicle control.[2]
-
Efficacy Assessment : Anti-tumor activity is measured by monitoring tumor volume over time and assessing event-free survival.[2][14]
-
Pharmacodynamic (PD) Assessment : To confirm target engagement, tumors are collected at various time points after dosing. The phosphorylation status of Akt substrates (like GSK3β, p-PRAS40, p-FOXO) is analyzed via immunohistochemistry or Western blot.[1][4][7] Additionally, physiological PD markers, such as transient increases in blood glucose, are monitored, which is consistent with the role of Akt in insulin signaling.[1][4]
Conclusion
GSK690693 is a potent, ATP-competitive pan-Akt inhibitor that effectively blocks the PI3K/Akt signaling pathway, leading to anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines.[1][2][13] Its pharmacodynamic profile is characterized by low nanomolar IC₅₀ values against all Akt isoforms and dose-dependent inhibition of downstream substrate phosphorylation both in vitro and in vivo.[1][11] While it demonstrates some activity against other AGC family kinases, it is highly selective for the Akt pathway.[1] Preclinical studies have confirmed its anti-tumor activity in xenograft models and have established key pharmacodynamic markers, such as the inhibition of GSK3β phosphorylation and transient hyperglycemia.[1][4] This comprehensive pharmacodynamic understanding has supported its advancement into Phase I clinical trials for patients with advanced solid tumors and lymphomas.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibitor GSK690693 extends Drosophila lifespan via reduce AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GSK 690693 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 13. Initial testing (stage 1) of the Akt inhibitor GSK690693 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
The Impact of the Pan-Akt Inhibitor GSK690693 on Non-Cancerous Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor that has been extensively studied for its anti-tumor properties. By targeting all three isoforms of Akt (Akt1, Akt2, and Akt3), GSK690693 effectively disrupts the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer. While the primary focus of GSK690693 research has been on its efficacy in malignant cells, understanding its effects on non-cancerous cell lines is crucial for evaluating its safety profile and potential off-target effects. This technical guide provides an in-depth analysis of the available data on the impact of GSK690693 on non-tumorigenic cells, complete with quantitative data, experimental protocols, and signaling pathway visualizations.
Data Presentation: Effects on Non-Cancerous Cell Lines
The available literature indicates a degree of selectivity of GSK690693 for malignant cells over their non-cancerous counterparts. The following table summarizes the quantitative data on the effects of GSK690693 on various non-cancerous cell lines.
| Cell Line/Type | Organism | Cell Type | Endpoint | Result | Reference |
| Human Foreskin Fibroblast (HFF) | Human | Fibroblast | Proliferation (IC50) | >7 µmol/L | [1] |
| CD4+ Peripheral T Lymphocytes | Human | Lymphocyte | Proliferation | No inhibition | [2][3] |
| Thymocytes | Mouse | Lymphocyte | Proliferation | No inhibition | [2][3] |
Note: The data suggests that at concentrations effective against many cancer cell lines, GSK690693 shows limited antiproliferative activity against the tested normal human fibroblasts and lymphocytes.
Core Signaling Pathway and Mechanism of Action
GSK690693 exerts its effects by inhibiting the kinase activity of Akt. The canonical PI3K/Akt signaling pathway is a primary target.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the cited literature for assessing the effects of GSK690693 on cell lines.
Cell Viability and Proliferation Assay (MTT or CellTiter-Glo®)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of GSK690693.
-
Cell Seeding:
-
Culture non-cancerous cells (e.g., Human Foreskin Fibroblasts) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a density that allows for logarithmic growth during the assay period (typically 3 days). Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of GSK690693 in DMSO (e.g., 10 mmol/L).
-
Perform serial dilutions of GSK690693 in culture medium to achieve the desired final concentrations (e.g., ranging from 30 µM to 1.5 nM).
-
Remove the overnight culture medium from the 96-well plates and add the medium containing the various concentrations of GSK690693. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 72 hours.
-
-
Viability Assessment:
-
For MTT Assay:
-
Add MTT solution (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a luminometer.
-
-
-
Data Analysis:
-
Normalize the absorbance or luminescence values to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value using a suitable curve-fitting software (e.g., GraphPad Prism).
-
Discussion and Future Directions
The current body of research suggests that GSK690693 exhibits a favorable selectivity profile, with minimal impact on the proliferation of certain non-cancerous cell lines at concentrations that are cytotoxic to cancer cells. The insensitivity of normal human fibroblasts and lymphocytes is a promising indicator of a potentially wide therapeutic window.
However, the available data on non-cancerous cells is still limited. Further in-depth studies are warranted to expand our understanding of the effects of GSK690693 on a broader range of normal cell types, including endothelial, epithelial, and other primary cells. Investigating the long-term effects of exposure and potential off-target activities in non-cancerous contexts will be critical for the continued clinical development of GSK690693 and other Akt inhibitors. Additionally, exploring the impact of GSK690693 on the function, rather than just the proliferation, of normal cells will provide a more comprehensive safety and toxicity profile.
References
Methodological & Application
Application Notes and Protocols for GSK690693 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of GSK690693, a potent and selective ATP-competitive pan-Akt inhibitor, in a variety of in vitro cell-based assays. GSK690693 targets all three Akt isoforms (Akt1, Akt2, and Akt3) and has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines.[1][2][3] This document outlines the mechanism of action, provides detailed protocols for key experiments, and presents quantitative data to facilitate the design and execution of robust and reproducible studies.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[1] GSK690693 is a small molecule inhibitor that effectively blocks the activity of Akt kinases, key downstream effectors of PI3K.[1][4] By inhibiting Akt, GSK690693 can induce apoptosis and inhibit the growth of tumor cells.[2][3][4] These notes offer detailed methodologies for assessing the in vitro efficacy of GSK690693.
Mechanism of Action
GSK690693 acts as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), with IC50 values in the low nanomolar range.[5][6][7] Its binding to the ATP pocket of the Akt kinase domain prevents the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade.[5][7] This leads to the modulation of various cellular processes, including cell cycle arrest and apoptosis.[8][9] While highly selective for Akt isoforms, GSK690693 has been shown to inhibit other kinases at higher concentrations, particularly within the AGC kinase family such as PKA and PKC.[5][10]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of GSK690693
| Kinase | IC50 (nM) |
| Akt1 | 2[5][6][7] |
| Akt2 | 13[5][6][7] |
| Akt3 | 9[5][6][7] |
| PKA | 24[6][10] |
| PrkX | 5[6][10] |
| PKCα | 16 |
| PKCβII | 19 |
| PKCδ | 14[6] |
| PKCε | 21[6] |
| PKCη | 2[6] |
| PKCθ | 2[6] |
| AMPK | 50[6][10] |
| DAPK3 | 81[6][10] |
Table 2: Anti-proliferative Activity of GSK690693 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BT474 | Breast | 0.086[10] |
| T47D | Breast | 0.072[10] |
| ZR-75-1 | Breast | 0.079[10] |
| HCC1954 | Breast | 0.119[10] |
| MDA-MB-453 | Breast | 0.975[10] |
| LNCaP | Prostate | 0.147[5][10] |
| COG-LL-317 | T-cell ALL | 0.0065[1] |
| A549 | Lung | 11.83 - 105.33[6] |
Experimental Protocols
Cell Proliferation Assay (MTS/MTT or CellTiter-Glo®)
This protocol is designed to assess the effect of GSK690693 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., BT474, LNCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
GSK690693 (stock solution in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
MTS/MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or luminescent cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the 72-hour incubation period. Incubate overnight at 37°C in a 5% CO2 incubator.[5][10]
-
Compound Treatment: Prepare serial dilutions of GSK690693 in complete growth medium. A typical concentration range is 1.5 nM to 30 µM.[5][10] Remove the overnight culture medium from the cells and add 100 µL of the GSK690693 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5][10]
-
Assay Measurement:
-
For MTS/MTT assay: Add 20 µL of the MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a microplate reader.[5][10]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log concentration of GSK690693 and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Akt Substrate Phosphorylation
This protocol is used to determine the effect of GSK690693 on the phosphorylation of downstream targets of Akt.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
GSK690693
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-phospho-PRAS40 (Thr246), anti-PRAS40)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of GSK690693 (e.g., 10 nM to 10 µM) for a specified time (e.g., 1-24 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: GSK690693 inhibits the PI3K/Akt signaling pathway.
Caption: Workflow for in vitro cell-based assays with GSK690693.
References
- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols: GSK690693 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK690693, a potent pan-Akt inhibitor, in various xenograft mouse models. The information compiled from multiple studies offers detailed protocols and dosage guidelines to facilitate the design and execution of preclinical in vivo experiments.
Mechanism of Action
GSK690693 is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), key components of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently dysregulated in cancer, playing a crucial role in cell survival, proliferation, and apoptosis.[2][3] By inhibiting Akt, GSK690693 leads to a dose-dependent reduction in the phosphorylation of downstream substrates, including GSK3β, PRAS40, and FOXO transcription factors, ultimately leading to decreased cell proliferation and, in some cases, induction of apoptosis.[4][5]
Signaling Pathway
References
- 1. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Detecting Phospho-Akt (Ser473) Inhibition by GSK690693 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. GSK690693 is a potent, ATP-competitive pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3), thereby impeding downstream signaling and potentially inducing apoptosis in cancer cells.[1] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the phosphorylation of Akt at serine 473 (p-Akt Ser473), a key biomarker of Akt activation, following treatment with GSK690693.
Mechanism of Action of GSK690693
GSK690693 exerts its inhibitory effect by binding to the ATP-binding pocket of Akt kinases, preventing the phosphorylation of its downstream substrates.[2] This leads to the inhibition of proliferative signals and the induction of apoptosis in sensitive cell lines.[3] Interestingly, treatment with GSK690693 can sometimes lead to an increase in the level of phosphorylated Akt (p-Akt) due to the inhibition of a negative feedback loop.[4] Therefore, assessing the phosphorylation status of downstream targets of Akt, such as GSK3β, PRAS40, and FOXO transcription factors, is also crucial for a comprehensive understanding of the compound's activity.[5][6]
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated at Threonine 308 (by PDK1) and Serine 473 (by mTORC2), leading to its full activation. Activated Akt then phosphorylates a multitude of downstream targets to regulate various cellular functions. GSK690693 directly inhibits the kinase activity of Akt.
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot to analyze p-Akt levels following GSK690693 treatment.
Experimental Workflow
The overall workflow for the Western blot experiment is as follows:
Detailed Protocol
1. Cell Culture and GSK690693 Treatment
a. Cell Seeding: Plate the chosen cell line (e.g., BT474, LNCaP) in 6-well plates or 10 cm dishes at a density that will ensure 70-80% confluency at the time of harvest.
b. Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
c. GSK690693 Preparation: Prepare a stock solution of GSK690693 in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10, 100, 1000 nM). A vehicle control (DMSO only) must be included.
d. Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of GSK690693 or vehicle control. Incubate for the desired time period (e.g., 2, 6, 24 hours).
2. Cell Lysis and Protein Extraction
a. Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
b. Lysis: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
c. Harvesting: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
d. Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
e. Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
f. Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
3. Protein Quantification
a. Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or Bradford assay, according to the manufacturer's instructions.
b. Normalization: Based on the protein concentration, normalize all samples to the same concentration using lysis buffer.
4. SDS-PAGE and Protein Transfer
a. Sample Preparation: Mix the normalized protein lysates with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
b. Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
c. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
a. Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
b. Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for phospho-Akt (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
c. Washing: Wash the membrane three times for 10 minutes each with TBST.
d. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
e. Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis
a. Signal Development: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
b. Imaging: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
c. Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total Akt and a loading control protein (e.g., β-actin or GAPDH).
d. Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The p-Akt signal should be normalized to the total Akt signal for each sample.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison of the effects of GSK690693.
Table 1: Dose-Dependent Effect of GSK690693 on p-Akt (Ser473) Levels
This table presents representative data on the relative levels of phosphorylated Akt (Ser473) in a cancer cell line (e.g., BT474) treated with increasing concentrations of GSK690693 for a fixed time (e.g., 6 hours). The p-Akt levels are normalized to total Akt and expressed as a fold change relative to the vehicle-treated control.
| GSK690693 Concentration (nM) | p-Akt (Ser473) / Total Akt Ratio (Fold Change vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.12 |
| 10 | 0.78 | ± 0.09 |
| 100 | 0.45 | ± 0.06 |
| 1000 | 0.15 | ± 0.03 |
Table 2: Time-Course of p-Akt (Ser473) Inhibition by GSK690693
This table shows representative data on the temporal effect of a fixed concentration of GSK690693 (e.g., 100 nM) on p-Akt (Ser473) levels in a cancer cell line. The p-Akt levels are normalized to total Akt and expressed as a fold change relative to the time zero control.
| Treatment Time (hours) | p-Akt (Ser473) / Total Akt Ratio (Fold Change vs. 0h) | Standard Deviation |
| 0 | 1.00 | ± 0.10 |
| 2 | 0.65 | ± 0.08 |
| 6 | 0.38 | ± 0.05 |
| 12 | 0.21 | ± 0.04 |
| 24 | 0.18 | ± 0.03 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak p-Akt Signal | Inactive PI3K/Akt pathway in the cell line. | Use a cell line with a known active PI3K/Akt pathway or stimulate the pathway with a growth factor. |
| Insufficient antibody concentration or incubation time. | Optimize primary antibody concentration and increase incubation time (e.g., overnight at 4°C). | |
| Phosphatase activity during lysis. | Ensure fresh phosphatase inhibitors were added to the lysis buffer and keep samples on ice. | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours and use 5% BSA in TBST. |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| High antibody concentration. | Decrease the concentration of the primary and/or secondary antibody. | |
| Inconsistent Loading | Inaccurate protein quantification. | Carefully perform protein quantification and ensure equal loading amounts. |
| Re-probe the membrane for a loading control protein (e.g., β-actin, GAPDH) to confirm equal loading. | ||
| Paradoxical Increase in p-Akt | Feedback loop inhibition. | This is a known effect of some Akt inhibitors.[4] Analyze the phosphorylation status of downstream targets (e.g., p-GSK3β, p-PRAS40) to confirm Akt inhibition. |
References
- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with GSK690693 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the pan-Akt inhibitor, GSK690693, in cell viability assays. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
GSK690693 is a potent, ATP-competitive inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2] The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[3][4][5] Dysregulation of this pathway is a common feature in many human cancers, making Akt an attractive therapeutic target.[6][7] GSK690693 has been shown to inhibit the proliferation of various tumor cell lines and induce apoptosis.[8][9][10] This document provides detailed protocols for assessing the effect of GSK690693 on cell viability and summarizes its activity across different cancer cell lines.
Mechanism of Action
GSK690693 competitively binds to the ATP-binding site of Akt kinases, preventing their activation and subsequent phosphorylation of downstream substrates.[1] This inhibition leads to the suppression of pro-survival signals and can result in cell cycle arrest and apoptosis.[11] The primary mechanism involves the inhibition of phosphorylation of key downstream targets such as GSK3β, PRAS40, and the Forkhead box O (FOXO) family of transcription factors.[1][9]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of GSK690693 in various cancer cell lines, as determined by cell viability assays.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| BT474 | Breast Carcinoma | 86 | CellTiter-Glo | [9] |
| T47D | Breast Carcinoma | 72 | CellTiter-Glo | [9] |
| ZR-75-1 | Breast Carcinoma | 79 | CellTiter-Glo | [9] |
| HCC1954 | Breast Carcinoma | 119 | CellTiter-Glo | [9] |
| MDA-MB-453 | Breast Carcinoma | 975 | CellTiter-Glo | [9] |
| LNCaP | Prostate Cancer | 147 | CellTiter-Glo | [9] |
| A549 | Lung Carcinoma | 11,830 - 105,330 | MTT Assay | [2] |
Experimental Protocols
Cell Viability Assay using MTT
This protocol outlines the determination of cell viability upon treatment with GSK690693 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Materials:
-
GSK690693 (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of GSK690693 in complete culture medium. A typical concentration range to test is 1 nM to 10 µM.[6] Remember to include a vehicle control (DMSO) at the same concentration as in the highest GSK690693 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared GSK690693 dilutions or vehicle control.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[14]
-
Incubate the plate for 2 to 4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking on a plate shaker for 10 minutes to ensure complete solubilization of the formazan crystals.[14]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the GSK690693 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay using CellTiter-Glo®
This protocol provides an alternative method for assessing cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Materials:
-
GSK690693 (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, but use white, opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Assay Procedure:
-
After the 72-hour incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the data and determine the IC50 value as described for the MTT assay.
-
Visualizations
Caption: The Akt signaling pathway and the inhibitory action of GSK690693.
Caption: Experimental workflow for the cell viability assay with GSK690693.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The activation of Akt/PKB signaling pathway and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Akt Signaling, Cell Growth and Survival | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: GSK690693 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combination of the pan-Akt inhibitor, GSK690693, with standard chemotherapy agents. The protocols detailed below are intended to serve as a guide for researchers to assess the synergistic potential of these combinations in various cancer models.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[1][2] GSK690693 is a potent, ATP-competitive pan-Akt kinase inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3), leading to the inhibition of downstream signaling and induction of apoptosis in tumor cells.[3] The central role of the Akt pathway in promoting resistance to chemotherapy provides a strong rationale for combining Akt inhibitors like GSK690693 with conventional cytotoxic agents to enhance their therapeutic efficacy. This document outlines protocols for evaluating the synergistic effects of GSK690693 in combination with paclitaxel, cisplatin, and gemcitabine.
Data Presentation
Table 1: In Vitro Cytotoxicity of GSK690693 in Combination with Chemotherapy Agents
| Cell Line | Chemotherapy Agent | GSK690693 IC₅₀ (nM) | Chemotherapy IC₅₀ (nM) | Combination IC₅₀ (GSK690693:Chemo Ratio) | Combination Index (CI)¹ | Synergy Assessment² |
| Ovarian Cancer (e.g., SKOV-3) | Paclitaxel | Data not available | Data not available | Data not available | Data not available | Data not available |
| Lung Cancer (e.g., A549) | Cisplatin | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pancreatic Cancer (e.g., PANC-1) | Gemcitabine | Data not available | Data not available | Data not available | Data not available | Data not available |
¹Combination Index (CI) should be calculated using software such as CalcuSyn or CompuSyn.[4] ²Synergy (CI < 0.9), Additive (CI = 0.9 - 1.1), Antagonism (CI > 1.1).
Table 2: In Vivo Efficacy of GSK690693 in Combination with Chemotherapy in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Body Weight Change (%) | Notes |
| Ovarian Cancer | Vehicle Control | 0 | - | - |
| (e.g., SKOV-3) | GSK690693 | Data not available | Data not available | - |
| Paclitaxel | Data not available | Data not available | - | |
| GSK690693 + Paclitaxel | Data not available | Data not available | - | |
| Lung Cancer | Vehicle Control | 0 | - | - |
| (e.g., A549) | GSK690693 | Data not available | Data not available | - |
| Cisplatin | Data not available | Data not available | - | |
| GSK690693 + Cisplatin | Data not available | Data not available | - | |
| Pancreatic Cancer | Vehicle Control | 0 | - | - |
| (e.g., PANC-1) | GSK690693 | Data not available | Data not available | - |
| Gemcitabine | Data not available | Data not available | - | |
| GSK690693 + Gemcitabine | Data not available | Data not available | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a general experimental workflow for assessing drug synergy.
Figure 1: PI3K/Akt Signaling Pathway and Points of Inhibition.
Figure 2: General Experimental Workflow for Synergy Assessment.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the combination of GSK690693 with chemotherapy agents. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) and assessing the synergistic effects of GSK690693 and a chemotherapy agent on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GSK690693 (dissolved in DMSO)
-
Chemotherapy agent (e.g., paclitaxel, cisplatin, gemcitabine)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay (typically 3,000-10,000 cells/well) and incubate overnight.
-
Drug Treatment:
-
Prepare serial dilutions of GSK690693 and the chemotherapy agent.
-
Treat cells with single agents or combinations at a constant ratio (e.g., based on the ratio of their individual IC₅₀ values).
-
Include vehicle control (DMSO) wells.
-
Incubate for 72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ values for each single agent and the combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software like CalcuSyn or CompuSyn to determine synergy.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by GSK690693 and a chemotherapy agent, alone and in combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
GSK690693
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with GSK690693, the chemotherapy agent, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Protocol 3: Western Blot Analysis of Akt Pathway Modulation
This protocol is for assessing the effect of GSK690693, alone and in combination with a chemotherapy agent, on the phosphorylation of Akt and downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
GSK690693
-
Chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with GSK690693, the chemotherapy agent, or the combination for the desired time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse cells in RIPA buffer, and determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: Perform densitometry analysis to quantify changes in protein expression and phosphorylation, normalizing to a loading control like β-actin.
Conclusion
The combination of GSK690693 with standard chemotherapy agents represents a promising strategy to overcome drug resistance and enhance anti-tumor efficacy. The protocols outlined in this document provide a framework for the systematic evaluation of these combinations in preclinical models. Rigorous in vitro and in vivo studies are essential to identify synergistic interactions, elucidate the underlying mechanisms, and guide the clinical development of these combination therapies.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Lentiviral shRNA knockdown of Akt vs GSK690693 treatment
Application Notes: Inhibiting the Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common occurrence in various diseases, particularly cancer, making Akt a prime target for therapeutic intervention and research.[3][4] Two predominant strategies for inhibiting Akt function in a research setting are genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like GSK690693.
Lentiviral shRNA Knockdown: This genetic approach provides stable, long-term suppression of Akt expression.[5] Lentiviral vectors are used to deliver an shRNA sequence targeting Akt mRNA into a wide range of cell types, including both dividing and non-dividing cells.[6][7] Once the vector integrates into the host cell's genome, the shRNA is constitutively expressed, processed by the cell's RNA interference (RNAi) machinery (Drosha, Dicer, and RISC), and leads to the specific cleavage and degradation of Akt mRNA.[7][8] The result is a sustained reduction in the total amount of Akt protein synthesized by the cell.
GSK690693 Treatment: This pharmacological approach utilizes a potent, ATP-competitive, pan-Akt inhibitor.[9][10] GSK690693 targets the kinase domain of all three Akt isoforms (Akt1, Akt2, and Akt3), preventing the phosphorylation of its numerous downstream substrates.[11][12] Unlike shRNA, this method inhibits the function of the existing Akt protein rather than its expression. The effects are typically rapid, dose-dependent, and reversible upon removal of the compound.[13] While highly selective for Akt isoforms, GSK690693 can show some activity against other members of the AGC kinase family, such as PKA and PKC, at certain concentrations.[9][11]
Comparative Summary
Table 1: Comparison of Methodological Approaches for Akt Inhibition
| Feature | Lentiviral shRNA Knockdown | GSK690693 Treatment |
| Target | Akt mRNA | Akt1, Akt2, & Akt3 Protein Kinase Activity[11][12] |
| Mechanism | Post-transcriptional gene silencing via RNAi[7] | ATP-competitive inhibition of the kinase domain[9] |
| Effect On Protein | Reduces total and phosphorylated protein levels | Reduces phosphorylated protein levels; no change in total protein |
| Onset of Effect | Slow (days to week for stable knockdown)[16] | Rapid (minutes to hours) |
| Duration of Effect | Stable, long-term, and heritable[5] | Transient and reversible upon washout[13] |
| Primary Control | Non-targeting (scrambled) shRNA lentivirus[17] | Vehicle (e.g., DMSO)[18] |
| Key Advantage | High specificity for target gene; stable effect | Temporal control; dose-dependent effect; mimics drug action[15] |
| Key Limitation | Potential for off-target mRNA silencing; slower effect[15] | Potential for off-target kinase inhibition[9][11] |
Visualized Mechanisms and Workflows
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. cusabio.com [cusabio.com]
- 4. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 6. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 7. Short hairpin RNA - Wikipedia [en.wikipedia.org]
- 8. shRNA - Applications - What is shRNA, how it works and its applications. [horizondiscovery.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Facebook [cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 16. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK690693 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK690693, a potent pan-Akt inhibitor, to investigate mechanisms of drug resistance. The protocols outlined below are based on established methodologies and offer a framework for studying the intricate signaling pathways governed by the PI3K/Akt/mTOR axis.
Introduction to GSK690693
GSK690693 is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), which are key components of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide array of human cancers, often contributing to therapeutic resistance.[1][3] By inhibiting Akt, GSK690693 serves as a valuable tool to probe the consequences of pathway disruption and to identify potential mechanisms of acquired or intrinsic resistance to targeted therapies.
Mechanism of Action
GSK690693 exerts its effects by binding to the ATP-binding site of Akt kinases, thereby preventing the phosphorylation of a multitude of downstream substrates.[2][4] This leads to the inhibition of pro-survival signals and the induction of apoptosis in sensitive cancer cell lines.[1][2] Notably, treatment with GSK690693 can lead to a feedback-induced hyper-phosphorylation of Akt itself, a phenomenon that does not necessarily rescue the inhibition of downstream targets but is an important consideration in experimental design and data interpretation.[3][5]
Data Presentation: Quantitative Analysis of GSK690693 Activity
The following tables summarize the quantitative data on the inhibitory activity of GSK690693 against Akt isoforms and its anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of GSK690693 [1][4]
| Target | IC₅₀ (nM) |
| Akt1 | 2 |
| Akt2 | 13 |
| Akt3 | 9 |
Table 2: Anti-proliferative Activity of GSK690693 in Human Cancer Cell Lines [6]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| T47D | Breast | 72 |
| ZR-75-1 | Breast | 79 |
| BT474 | Breast | 86 |
| HCC1954 | Breast | 119 |
| LNCaP | Prostate | 147 |
| MDA-MB-453 | Breast | 975 |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of GSK690693 and potential resistance mechanisms.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of GSK690693 on the viability of cancer cell lines.
Materials:
-
GSK690693 (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Detergent solution (e.g., 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 3,000-10,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of GSK690693 in complete culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the detergent solution to each well to solubilize the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of Akt Pathway Modulation
This protocol is for assessing the phosphorylation status of Akt and its downstream targets.
Materials:
-
GSK690693
-
Cancer cell line of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β, anti-phospho-PRAS40, anti-total PRAS40)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of GSK690693 for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of GSK690693.
Caption: Experimental workflow for developing and characterizing GSK690693 resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes: In Vivo Imaging of GSK690693 Effects on Tumor Growth
Introduction
GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many human cancers.[1][4] By inhibiting Akt, GSK690693 blocks downstream signaling, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[5][6] These application notes provide detailed protocols for evaluating the in vivo antitumor activity of GSK690693 using preclinical tumor models, with a focus on imaging techniques to monitor therapeutic response.
Mechanism of Action
GSK690693 is an aminofurazan-derived compound that competitively binds to the ATP-binding site of Akt kinases.[1][7] This inhibition prevents the phosphorylation of numerous downstream substrates, including Glycogen Synthase Kinase 3β (GSK3β), Proline-Rich Akt Substrate of 40 kDa (PRAS40), and the Forkhead box O (FOXO) family of transcription factors.[3][7] The inhibition of these downstream effectors is the primary mechanism behind GSK690693's anti-proliferative and pro-apoptotic effects.[6][8]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of GSK690693
| Target Kinase | IC₅₀ (nmol/L) | Kinase Family | Notes |
| Akt1 | 2 | AGC | ATP-competitive inhibition.[2][3] |
| Akt2 | 13 | AGC | ATP-competitive inhibition.[2][3] |
| Akt3 | 9 | AGC | ATP-competitive inhibition.[2][3] |
| PKA | 24 | AGC | Less selective against other AGC family members.[9] |
| PrkX | 5 | AGC | Less selective against other AGC family members.[9] |
| PKCα | 21 | AGC | Less selective against other AGC family members.[9] |
| AMPK | 50 | CAMK | Also inhibits members of the CAMK family.[9] |
| DAPK3 | 81 | CAMK | Also inhibits members of the CAMK family.[9] |
Table 2: In Vivo Antitumor Activity of GSK690693 in Xenograft Models
| Tumor Model | Host | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| BT474 (Breast) | SCID Mice | 30 mg/kg, i.p., once daily | 75% | [7] |
| LNCaP (Prostate) | Nude Mice | 30 mg/kg, i.p., once daily | 60% | [6] |
| SKOV3 (Ovarian) | Nude Mice | 30 mg/kg, i.p., once daily | 55% | [6] |
| Various Solid Tumors | N/A | 30 mg/kg, daily x 5 for 6 weeks | Modest activity, increased EFS in 11 of 34 xenografts. | [4][10] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in Xenograft Models
This protocol outlines the procedure for assessing the effect of GSK690693 on the growth of human tumor xenografts in immunocompromised mice.
1. Materials
-
Human tumor cell line (e.g., BT474)
-
Immunocompromised mice (e.g., SCID or BALB/c nude, 6-8 weeks old)[11]
-
GSK690693
-
Vehicle for formulation (e.g., 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water, pH 6.0, or 5% dextrose, pH 4.0)[7]
-
Matrigel (optional)
-
Digital calipers
2. Procedure
-
Cell Culture: Culture tumor cells in appropriate media until they reach 80-90% confluency.
-
Tumor Implantation: Harvest cells and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL. Subcutaneously inject the cell suspension into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor volume twice weekly using digital calipers. Calculate tumor volume using the formula: (Length × Width²)/2.[7][11]
-
Randomization: When tumors reach a mean volume of approximately 150-200 mm³, randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer GSK690693 intraperitoneally (i.p.) at the desired dose (e.g., 10, 20, or 30 mg/kg) once daily.[7] Administer an equal volume of the vehicle to the control group.
-
Data Collection: Continue to measure tumor volume and mouse body weight 2-3 times per week for the duration of the study (e.g., 21 days).[7]
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise, weigh, and process the tumors for further pharmacodynamic analysis.
Protocol 2: Pharmacodynamic Analysis of In Vivo Target Engagement
This protocol describes how to confirm that GSK690693 is inhibiting its target, Akt, within the tumor tissue.
1. Materials
-
Excised tumors from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-phospho-GSK3β, anti-total-GSK3β, anti-phospho-Akt, anti-total-Akt)
-
Secondary antibodies (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
2. Procedure
-
Sample Collection: Collect tumors at specified time points after the final dose of GSK690693. Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Tumor Lysate Preparation: Homogenize the frozen tumor tissue in ice-cold RIPA buffer.[11]
-
Protein Extraction: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C. Collect the supernatant containing the protein lysate.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect protein bands using an ECL substrate and an imaging system.[11]
-
-
Data Analysis: Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated to total protein for Akt substrates (like GSK3β) in the GSK690693-treated group compared to the vehicle group indicates successful target engagement.[7][9]
Protocol 3: In Vivo Bioluminescence Imaging (BLI) to Monitor Tumor Response
BLI allows for non-invasive, longitudinal monitoring of tumor burden in living animals. This requires the use of tumor cells that have been engineered to stably express a luciferase reporter gene.
1. Materials
-
Tumor cells stably expressing a luciferase reporter (e.g., Firefly luciferase)
-
D-luciferin substrate
-
In vivo imaging system (e.g., IVIS) with anesthesia unit
2. Procedure
-
Establish Xenografts: Follow steps 1-4 from Protocol 1 using luciferase-expressing tumor cells.
-
Baseline Imaging: Before starting treatment, acquire baseline bioluminescence images.
-
Anesthetize mice (e.g., with isoflurane).
-
Administer D-luciferin via intraperitoneal injection (e.g., 150 mg/kg).[12]
-
Wait 10-15 minutes for substrate distribution, then acquire images using the in vivo imaging system.
-
-
Treatment: Begin drug administration as described in Protocol 1, Step 5.
-
Longitudinal Imaging: Repeat the imaging procedure (Step 2) at regular intervals (e.g., once or twice a week) for all mice in both the treatment and control groups.
-
Data Analysis:
-
Using the imaging software, draw regions of interest (ROIs) around the tumor sites.
-
Quantify the total photon flux (photons/second) within each ROI.
-
Plot the average photon flux for each group over time. A reduction or slower increase in the bioluminescent signal in the GSK690693-treated group compared to the control group indicates a positive therapeutic response.
-
References
- 1. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Initial testing (stage 1) of the Akt inhibitor GSK690693 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by GSK690693
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the pan-Akt inhibitor, GSK690693, to induce and quantify apoptosis using flow cytometry. This document includes detailed protocols for cell treatment and staining, a summary of quantitative data, and diagrams illustrating the underlying signaling pathways and experimental workflows.
Introduction
GSK690693 is a potent, ATP-competitive inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2][3] The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[4][5] By inhibiting Akt, GSK690693 can disrupt these processes and induce apoptosis, or programmed cell death, in various cancer cell lines.[6][7] This makes it a valuable tool for cancer research and drug development. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust method for detecting and quantifying the different stages of apoptosis.[8][9]
Mechanism of Action
GSK690693 functions by blocking the kinase activity of Akt, thereby preventing the phosphorylation of its downstream substrates.[1][4] This inhibition leads to the activation of pro-apoptotic pathways and the suppression of survival signals, ultimately culminating in apoptosis.[5][10]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of GSK690693 across various parameters.
Table 1: IC50 Values of GSK690693 for Akt Kinase Isoforms
| Akt Isoform | IC50 (nM) |
| Akt1 | 2 |
| Akt2 | 13 |
| Akt3 | 9 |
Data sourced from references[1][2][3]
Table 2: Anti-proliferative IC50 Values of GSK690693 in Various Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LNCaP | Prostate Cancer | 20 - 147 |
| BT474 | Breast Cancer | 50 - 86 |
| T47D | Breast Cancer | 72 |
| ZR-75-1 | Breast Cancer | 79 |
| HCC1954 | Breast Cancer | 119 |
| MDA-MB-453 | Breast Cancer | 975 |
Data sourced from references[3][4]
Table 3: Induction of Apoptosis by GSK690693
| Cell Line | Treatment Concentration | Treatment Duration | Apoptotic Cell Increase |
| LNCaP | >100 nmol/L | 24 hours | Significant increase in histone-complexed DNA fragments |
| BT474 | >100 nmol/L | 48 hours | Significant increase in histone-complexed DNA fragments |
| Thymic lymphoma cells (from Lck-MyrAkt2 mice) | 10 µM | 24 hours | 2-3 fold increase in apoptotic cells |
Data sourced from references[1][6]
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Experimental Protocols
Materials
-
GSK690693 (dissolved in DMSO)[1]
-
Cell line of interest (e.g., LNCaP, BT474)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent with a green fluorescent Annexin V conjugate and Propidium Iodide)
-
1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[11]
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Induction of Apoptosis with GSK690693
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere and resume growth overnight.
-
GSK690693 Treatment:
-
Prepare a series of GSK690693 dilutions in culture medium. Based on published data, a concentration range of 100 nM to 10 µM is a reasonable starting point.[1][6]
-
Include a vehicle control (DMSO) at the same final concentration as the highest GSK690693 concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of GSK690693 or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).[1][6]
-
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells to centrifuge tubes.
-
Adherent cells: Collect the culture medium (which contains apoptotic, detached cells) and then wash the adherent cells with PBS.[8] Add Trypsin-EDTA to detach the cells. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspensions at approximately 500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[8][12]
-
Protocol for Annexin V and PI Staining for Flow Cytometry
This protocol is adapted from standard procedures.[11]
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC (or equivalent).
-
Add 5-10 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[12]
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer within one hour.[12]
-
Flow Cytometry Analysis
-
Controls: It is essential to have the following controls to set up the flow cytometer and define the quadrants for analysis:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with PI
-
-
Quadrant Analysis:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
-
Experimental Workflow Diagram
Caption: Experimental workflow for apoptosis analysis using GSK690693.
Logical Relationship Diagram
Caption: Logical flow from GSK690693 treatment to flow cytometry detection.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Inhibitor GSK690693 extends Drosophila lifespan via reduce AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
Troubleshooting & Optimization
GSK690693 solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of GSK690693, a potent pan-Akt inhibitor. This guide addresses common challenges, particularly solubility issues in cell culture media, and provides troubleshooting strategies and detailed experimental protocols.
GSK690693: Key Characteristics
GSK690693 is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), key components of the PI3K/Akt signaling pathway that regulates cell survival, proliferation, and metabolism.[1][2][3][4] It also shows activity against other kinases in the AGC family, such as PKA and PKC.[1][4] Due to its hydrophobic nature, GSK690693 is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) but is practically insoluble in water and ethanol.[1][5] This characteristic can lead to challenges when preparing aqueous solutions for cell culture experiments.
| Property | Value | Reference |
| Molecular Weight | 425.48 g/mol | [5] |
| Formula | C₂₁H₂₇N₇O₃ | [5] |
| Solubility in DMSO | ≥ 20 mg/mL (47.01 mM) | [3] |
| Solubility in Water | Insoluble | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1][3] |
| Storage (Stock in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing GSK690693 stock solutions?
A1: The recommended solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][3][6] GSK690693 is highly soluble in DMSO, with reported solubilities of up to 50 mM.[7] Ensure you are using a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.[1]
Q2: My GSK690693 precipitated after I added the DMSO stock to my cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. If you observe precipitation, it is best to discard the solution and prepare it again using a modified procedure. Refer to the Troubleshooting Guide and the detailed Experimental Protocol below for techniques to prevent this, such as pre-warming the media and adding the stock solution slowly with gentle mixing.
Q3: What is the maximum concentration of GSK690693 I can use in my cell culture experiments?
A3: The maximum concentration is limited by its solubility in your specific cell culture medium, which is significantly lower than in DMSO. It is highly recommended to perform a solubility test in your medium before your main experiment. A general guideline is to keep the final DMSO concentration in the culture medium at or below 0.1% to minimize solvent-induced cytotoxicity.
Q4: How should I store the GSK690693 stock solution?
A4: Aliquot the DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1][3]
Q5: Can I store GSK690693 diluted in cell culture media?
A5: It is not recommended to store GSK690693 in aqueous solutions, including cell culture media, for more than a day.[6] For best results and to ensure consistent concentrations, prepare fresh working dilutions from your DMSO stock for each experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM GSK690693 Stock Solution in DMSO
-
Materials:
-
GSK690693 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the GSK690693 vial to room temperature before opening.
-
Weigh the desired amount of GSK690693 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 4.25 mg of GSK690693 (Molecular Weight = 425.48 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[4]
-
Aliquot the stock solution into single-use, sterile tubes and store at -20°C or -80°C.
-
Protocol 2: Preparation of Working Dilutions in Cell Culture Media
-
Materials:
-
10 mM GSK690693 stock solution in DMSO
-
Sterile cell culture medium (with or without serum, as required by your experiment)
-
Sterile conical tubes
-
-
Procedure:
-
Pre-warm the cell culture medium to 37°C in a water bath.[2]
-
Calculate the volume of the 10 mM stock solution needed for your desired final concentration. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%.
-
Dispense the pre-warmed medium into a sterile conical tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the DMSO stock solution drop-by-drop to the medium.[8] This slow addition and constant mixing are crucial to prevent localized high concentrations of the compound, which can cause precipitation.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your cell culture experiments.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in media | - High final concentration: The desired concentration exceeds the solubility limit in the aqueous medium.- Rapid dilution: Adding the DMSO stock too quickly creates localized high concentrations.- Cold medium: Lower temperatures can decrease the solubility of the compound. | - Determine the maximum soluble concentration: Perform a serial dilution test in your specific medium to find the highest clear concentration.- Slow down the dilution: Add the DMSO stock dropwise to pre-warmed media while gently vortexing.[8]- Use pre-warmed media: Ensure your cell culture medium is at 37°C before adding the inhibitor.[2] |
| Inconsistent experimental results | - Incomplete dissolution of stock: The stock solution was not fully dissolved, leading to inaccurate concentrations.- Precipitation in working solution: Fine, unobserved precipitate is altering the effective concentration.- Degradation of the compound: The compound may not be stable in the aqueous medium over the course of the experiment. | - Ensure complete dissolution of the stock: Visually inspect the stock solution for any particulate matter. If necessary, warm and vortex again.- Microscopic examination: Check your prepared working solution under a microscope for any signs of precipitation before adding it to cells.- Prepare fresh dilutions: Always make fresh working solutions immediately before each experiment. |
| Low or no observed activity | - Loss of compound due to binding: The hydrophobic compound may adsorb to plastic surfaces (e.g., tubes, plates).- Interaction with serum proteins: Proteins in fetal bovine serum (FBS) can bind to the inhibitor, reducing its bioavailability. | - Consider using low-protein-binding labware. - Test different serum concentrations: If your experiment allows, try reducing the serum percentage or using serum-free medium to see if the activity increases. |
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Caption: Troubleshooting workflow for GSK690693 precipitation issues.
Caption: Experimental workflow to determine max soluble concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. GSK 690693 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
Off-target effects of GSK690693 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the pan-Akt inhibitor, GSK690693. This guide addresses potential off-target effects and other common issues encountered during cellular assays.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of apoptosis or growth inhibition at concentrations expected to be specific for Akt inhibition. What could be the cause?
A1: While GSK690693 is a potent pan-Akt inhibitor, it is known to have off-target effects on other kinases, which can contribute to its cellular effects. Notably, GSK690693 can inhibit other members of the AGC kinase family (such as PKA and PKC isoforms), as well as kinases in the CAMK (AMPK, DAPK3) and STE (PAK4, 5, and 6) families.[1][2] These off-target inhibitions can lead to broader cellular responses than anticipated from Akt inhibition alone. We recommend performing a dose-response curve and comparing the IC50 for growth inhibition with the IC50 for inhibition of Akt substrate phosphorylation (e.g., phospho-GSK3β) to assess if the observed phenotype correlates with on-target Akt inhibition.
Q2: I am observing a paradoxical increase in Akt phosphorylation (p-Akt at Ser473 and Thr308) after treatment with GSK690693. Is this a known phenomenon?
A2: Yes, a dose-dependent increase in the phosphorylation of Akt has been observed with GSK690693 and other Akt kinase inhibitors.[3] This is often attributed to a feedback mechanism. Despite this increase in Akt phosphorylation, the inhibitor effectively blocks the kinase activity, leading to a dose-dependent reduction in the phosphorylation of downstream Akt substrates like GSK3α/β, mTOR, and p70S6K.[3] It is crucial to monitor the phosphorylation status of downstream effectors to confirm the inhibitory activity of GSK690693.
Q3: Which downstream biomarkers are most reliable for confirming GSK690693 on-target activity in my cellular assay?
A3: Inhibition of the phosphorylation of direct Akt substrates is the most reliable method to confirm on-target activity. Commonly used and well-validated biomarkers include phosphorylated GSK3β (Ser9), PRAS40 (Thr246), and members of the FOXO family (e.g., FOXO1/3a).[1][4] Measuring the phosphorylation status of these proteins by Western blot or ELISA provides a direct readout of Akt kinase inhibition by GSK690693.
Q4: Are there specific cancer cell lines that are known to be particularly sensitive or resistant to GSK690693?
A4: Sensitivity to GSK690693 can vary significantly across different cell lines.[5] Cell lines with a dependence on the PI3K/Akt signaling pathway, for instance, due to PTEN loss or PIK3CA mutations, often show higher sensitivity.[1] For example, the LNCaP prostate cancer cell line, which has constitutively active Akt due to PTEN loss, is sensitive to GSK690693.[1] However, the presence of other activated signaling pathways can confer resistance even in cells with high phospho-Akt levels.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | 1. Variation in cell density at the time of treatment.2. Differences in the logarithmic growth phase of cells.3. Instability of GSK690693 in solution. | 1. Ensure consistent cell seeding density for all experiments.2. Plate cells at a density that allows for logarithmic growth throughout the assay duration (typically 72 hours).[2]3. Prepare fresh dilutions of GSK690693 from a DMSO stock for each experiment. For in vitro studies, GSK690693 is typically dissolved in DMSO at a concentration of 10 mmol/L before further dilution.[1] |
| High background in kinase assays | 1. Non-specific binding of antibodies.2. High endogenous kinase activity in cell lysates. | 1. Optimize antibody concentrations and blocking conditions.2. Include appropriate controls, such as lysates from untreated cells and reactions without the kinase or substrate. |
| Unexpected cellular morphology changes | Off-target effects on kinases involved in cytoskeletal regulation (e.g., PAKs). | 1. Perform dose-response experiments to determine the lowest effective concentration that inhibits Akt signaling.2. Use a secondary, structurally different Akt inhibitor to confirm that the observed phenotype is due to Akt inhibition. |
| Difficulty in detecting apoptosis | 1. The primary effect of GSK690693 in your cell line may be anti-proliferative rather than apoptotic.[4]2. Inappropriate assay timing. | 1. In addition to apoptosis assays (e.g., caspase activation, Annexin V staining), perform cell cycle analysis to assess for cell cycle arrest.2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis.[1] |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of GSK690693 (IC50 values)
| Kinase Family | Kinase | IC50 (nM) |
| AGC | Akt1 | 2[2][6] |
| Akt2 | 13[2][6] | |
| Akt3 | 9[2][6] | |
| PKA | 24[2] | |
| PrkX | 5[2] | |
| PKC isozymes | 2-21[2] | |
| CAMK | AMPK | 50[2] |
| DAPK3 | 81[2] | |
| STE | PAK4 | 10[2] |
| PAK5 | 52[2] | |
| PAK6 | 6[2] |
Table 2: Cellular Activity of GSK690693 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 for Proliferation Inhibition (nM) |
| T47D | Breast | 72[2] |
| ZR-75-1 | Breast | 79[2] |
| BT474 | Breast | 86[2] |
| HCC1954 | Breast | 119[2] |
| MDA-MB-453 | Breast | 975[2] |
| LNCaP | Prostate | 147[1][2] |
| COG-LL-317 | T-cell ALL | 6.5[5] |
Experimental Protocols
1. Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Plating: Seed cells in 96- or 384-well plates at a density that ensures they remain in the logarithmic growth phase for the duration of the assay (typically 3 days). Allow cells to adhere overnight.[1][2]
-
Treatment: Treat cells with a serial dilution of GSK690693 (e.g., ranging from 1.5 nM to 30 µM) and incubate for 72 hours.[2]
-
Measurement: Measure cell proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.[1]
-
Data Analysis: Analyze the data using a curve-fitting software (e.g., XLFit) to determine the IC50 values.[1]
2. Western Blot Analysis of Akt Substrate Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of GSK690693 for a specified time (e.g., 1 hour).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total Akt substrates (e.g., p-GSK3β Ser9, total GSK3β). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. In Vitro Kinase Assay
-
Enzyme Activation: Use purified, activated Akt enzymes (Akt1, 2, or 3). Activation can be achieved using PDK1 and MK2.[2]
-
Inhibitor Incubation: To account for time-dependent inhibition, pre-incubate the activated Akt enzymes with various concentrations of GSK690693 for 30 minutes at room temperature.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate.
-
Detection: Quantify product formation using a suitable method, such as a Viewlux Imager for bead-based assays.[1]
Visualizations
Caption: Simplified Akt signaling pathway and the inhibitory action of GSK690693.
Caption: Troubleshooting workflow for unexpected cellular effects of GSK690693.
Caption: Relationship between GSK690693 and its on-target and major off-target kinase families.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing GSK690693 Concentration for Maximum Akt Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK690693 for effective Akt inhibition. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK690693?
A1: GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor.[1][2] It targets all three Akt isoforms (Akt1, Akt2, and Akt3), preventing the phosphorylation of downstream substrates involved in cell survival, proliferation, and metabolism.[1][2][3]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: A good starting point for in vitro cellular assays is in the range of 100 nM to 1 µM.[1][4] However, the optimal concentration is highly cell-line dependent.[5][6] We recommend performing a dose-response curve to determine the EC50 for your specific cell line and experimental endpoint. For biochemical assays, concentrations in the low nanomolar range are effective.[1][5][7]
Q3: How should I prepare and store GSK690693?
A3: For in vitro studies, GSK690693 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, often at a concentration of 10 mM.[1] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[5] Store the stock solution at -20°C. For in vivo studies, formulations in aqueous vehicles like 4% DMSO/40% hydroxypropyl-β-cyclodextrin or 5% dextrose have been used.[1]
Q4: What are the known off-target effects of GSK690693?
A4: While GSK690693 is selective for Akt isoforms, it can inhibit other kinases, particularly within the AGC kinase family, such as PKA and PKC isozymes, at concentrations below 100 nM.[1][5][7] It has also been shown to inhibit AMPK and DAPK3 from the CAMK family and PAK4, 5, and 6 from the STE family.[5] Researchers should consider these potential off-target effects when interpreting their results.
Troubleshooting Guide
Q5: I am not observing inhibition of my target protein, phospho-Akt (p-Akt). What could be the reason?
A5: There are several potential reasons for this:
-
Suboptimal GSK690693 Concentration: The effective concentration of GSK690693 can vary significantly between cell lines.[5][6] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Incorrect Timing of Treatment and Lysis: GSK690693's inhibitory effect on Akt is time-dependent. For instance, in some xenograft models, a sustained decrease in GSK3β phosphorylation was observed when drug concentration in the tumor was above 3 µmol/L.[1] You may need to optimize the incubation time.
-
Paradoxical p-Akt Increase: In some instances, treatment with ATP-competitive Akt inhibitors like GSK690693 can lead to an increase in Akt phosphorylation at Ser473.[4] This is thought to be a feedback mechanism. It is crucial to assess the phosphorylation of downstream Akt substrates like GSK3β, PRAS40, or Forkhead transcription factors to confirm the inhibition of Akt kinase activity.[1][5]
-
Compound Instability: Ensure your GSK690693 stock solution has been stored correctly and that the final concentration in your experiment is accurate.
Q6: I am observing high levels of cell death even at low concentrations of GSK690693. What should I do?
A6: High sensitivity to GSK690693 can occur in cell lines with a strong dependence on the PI3K/Akt signaling pathway for survival.[3][6] If you observe excessive cytotoxicity, consider the following:
-
Reduce Incubation Time: Shorten the duration of the treatment to assess the immediate impact on Akt signaling before widespread apoptosis occurs.
-
Lower the Concentration Range: Adjust your dose-response curve to include lower concentrations of the inhibitor.
-
Assess Apoptosis Markers: Confirm that the observed cell death is due to apoptosis by measuring markers like cleaved caspase-3. GSK690693 has been shown to induce apoptosis in sensitive cell lines.[1][5][6]
Q7: My in vitro results are not translating to my in vivo xenograft model. What could be the issue?
A7: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors:
-
Pharmacokinetics and Bioavailability: The formulation and route of administration of GSK690693 can significantly impact its bioavailability and concentration in the tumor tissue.[1] Ensure an appropriate formulation and dosing regimen are used.
-
Tumor Microenvironment: The in vivo tumor microenvironment can influence drug efficacy.
-
Homeostatic Feedback Mechanisms: In vivo, homeostatic mechanisms can counteract the effects of the inhibitor. For example, GSK690693 treatment can lead to a transient increase in blood glucose levels.[1][5]
Data Presentation
Table 1: In Vitro IC50 Values of GSK690693
| Target | IC50 (nM) | Assay Type |
| Akt1 | 2 | Cell-free kinase assay[1][5][7] |
| Akt2 | 13 | Cell-free kinase assay[1][5][7] |
| Akt3 | 9 | Cell-free kinase assay[1][5][7] |
| PKA | 24 | Cell-free kinase assay[5] |
| PrkX | 5 | Cell-free kinase assay[5] |
| PKC isozymes | 2-21 | Cell-free kinase assay[5] |
| AMPK | 50 | Cell-free kinase assay[5] |
| DAPK3 | 81 | Cell-free kinase assay[5] |
Table 2: Cellular IC50 Values of GSK690693 for Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast Cancer | 72[5] |
| ZR-75-1 | Breast Cancer | 79[5] |
| BT474 | Breast Cancer | 86[5] |
| HCC1954 | Breast Cancer | 119[5] |
| LNCaP | Prostate Cancer | 147[5] |
| MDA-MB-453 | Breast Cancer | 975[5] |
| MOLT-4 | T-cell ALL | 310[4] |
| JURKAT | T-cell ALL | 210[4] |
Experimental Protocols
1. Western Blotting for Phospho-Akt Substrates
This protocol is used to assess the inhibition of Akt kinase activity by measuring the phosphorylation status of its downstream substrates.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of GSK690693 concentrations (e.g., 10 nM to 10 µM) for the desired time (e.g., 1-24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-GSK3β (Ser9), phospho-PRAS40 (Thr246), or total Akt overnight at 4°C.[1]
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability to determine the antiproliferative effect of GSK690693.
-
Cell Seeding: Plate cells in a 96- or 384-well plate at a density that allows for logarithmic growth over the assay duration.[5]
-
Compound Treatment: The following day, treat the cells with a serial dilution of GSK690693 (e.g., 1.5 nM to 30 µM) for 72 hours.[1][5]
-
Assay Procedure: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the GSK690693 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1][5]
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Caption: A typical experimental workflow for optimizing GSK690693 concentration.
Caption: A troubleshooting decision tree for experiments with GSK690693.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple Akt inhibition as a new therapeutic strategy in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
GSK690693 Technical Support Center: Solution Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of the pan-Akt inhibitor, GSK690693, in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for GSK690693?
A1: GSK690693 is soluble in DMSO but is insoluble in water and ethanol.[1][2] For optimal stability, it is crucial to adhere to the recommended storage conditions.
Q2: How long can I store GSK690693 stock solutions?
A2: The stability of GSK690693 stock solutions is dependent on the storage temperature. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q3: Can I prepare aqueous working solutions of GSK690693?
A3: GSK690693 has poor aqueous solubility.[2] For in vitro cellular assays, it is typically dissolved in DMSO and then diluted in cell culture media. For in vivo studies, specific formulations are required and should be prepared fresh for immediate use.[4][5]
Q4: I'm observing precipitation when diluting my GSK690693 DMSO stock in aqueous buffer/media. What should I do?
A4: This is a common issue due to the low aqueous solubility of GSK690693. Here are some troubleshooting steps:
-
Decrease the final concentration: The compound may be precipitating because its solubility limit in the aqueous buffer/media has been exceeded.
-
Increase the percentage of DMSO in the final solution: Be mindful that high concentrations of DMSO can be toxic to cells. A final DMSO concentration of <0.5% is generally recommended for most cell lines.
-
Use a pre-warmed buffer/media: Gently warming your aqueous solution to 37°C before adding the DMSO stock can sometimes help improve solubility.[1]
-
Use sonication: Briefly sonicating the solution after dilution may help to dissolve any precipitate.[1]
-
Consider a different formulation for in vivo use: If you are preparing solutions for animal studies, refer to established protocols that use co-solvents or vehicles like PEG300, Tween80, or cyclodextrin to improve solubility.[4][5]
Q5: Are there any known degradation products of GSK690693?
A5: Currently, there is limited publicly available information detailing the specific degradation products of GSK690693 under various stress conditions. To identify potential degradation products, a forced degradation study would be required.
Data Summary Tables
Table 1: Solubility and Storage of GSK690693
| Parameter | Details | Citations |
| Solubility | Soluble in DMSO (up to 50 mM) | |
| Insoluble in water | [1][2] | |
| Insoluble in ethanol | [1][2] | |
| Storage (Solid) | Store at -20°C for up to 3 years | [3] |
| Storage (DMSO Stock) | -80°C for up to 1 year | [6] |
| -20°C for up to 6 months | [6] | |
| It is recommended to use aliquoted solutions within 1 month when stored at or below -20°C. | [7] |
Table 2: Formulations for In Vivo Studies
| Formulation Components | Notes | Citations |
| 5% dextrose (pH 4.0) | Used for tumor xenograft studies. | [5] |
| 4% DMSO / 40% hydroxypropyl-β-cyclodextrin in water (pH 6.0) | Alternative formulation for xenograft studies. | [5] |
| 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | Should be prepared fresh for immediate use. | [4] |
| 5% (w/v) mannitol in saline | Used for in vivo testing by the Pediatric Preclinical Testing Program. | [8] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of GSK690693 Stock Solution in DMSO
-
Equilibrate the vial of solid GSK690693 to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 50 mM).[1] Use of hygroscopic (moisture-absorbing) DMSO can reduce solubility.[3]
-
To aid dissolution, the tube can be gently warmed to 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[6]
Troubleshooting Guide: GSK690693 Solution Stability
Caption: Troubleshooting workflow for GSK690693 solution issues.
Protocol 2: General Approach for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of GSK690693 in an appropriate solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the drug solution with an acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the drug solution with a base (e.g., 0.1 M NaOH) at a controlled temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂).
-
Thermal Degradation: Expose the solid drug or its solution to high temperatures (e.g., 80°C).
-
Photodegradation: Expose the drug solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute samples as needed.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. A diode-array detector (DAD) can help in assessing peak purity. Mass spectrometry (MS) can be used to identify the mass of potential degradation products.
Caption: General workflow for a forced degradation study.
Signaling Pathway Context
GSK690693 is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival, proliferation, and metabolism. Instability of the compound in solution could lead to reduced inhibitory activity and unreliable experimental results.
Caption: GSK690693 inhibits Akt, affecting downstream effectors.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize GSK690693 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing GSK690693 toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity observed with GSK690693 in animal studies?
The most significant and consistently reported toxicity associated with GSK690693 in animal models is hyperglycemia, or high blood sugar.[1][2][3] This is an on-target effect of the drug, as GSK690693 is a pan-Akt inhibitor, and the Akt signaling pathway is crucial for insulin-mediated glucose uptake and metabolism.[1][2] Inhibition of Akt, particularly the Akt2 isoform, in insulin-responsive tissues leads to a state of insulin resistance, resulting in elevated blood glucose levels.[1][4] This hyperglycemia is typically acute and transient, with blood glucose levels returning to baseline within 8 to 10 hours after a single dose.[5]
Q2: Are there other potential toxicities to be aware of?
While hyperglycemia is the primary concern, preclinical studies in mice have generally shown that daily administration of GSK690693 at therapeutic doses is well-tolerated.[1] No significant body weight loss (less than 10% change) or other overt clinical signs of toxicity have been reported in mice.[1][6] However, as with any experimental compound, it is crucial to monitor animals closely for any signs of distress or adverse effects. In human clinical trials, rash and diarrhea have been reported as adverse events, so it is advisable to be vigilant for any dermatological or gastrointestinal issues in animal models as well.
Q3: How does GSK690693 cause hyperglycemia?
GSK690693 inhibits the serine/threonine kinase Akt, a central node in the insulin signaling pathway. In normal physiology, insulin binding to its receptor activates a signaling cascade that leads to the activation of Akt. Activated Akt then promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into muscle and fat cells. Akt also promotes glycogen synthesis in the liver. By inhibiting Akt, GSK690693 effectively blocks these processes, leading to decreased peripheral glucose uptake and increased glucose production by the liver, resulting in hyperglycemia.
References
- 1. Comparing the Effects of Low-Protein and High-Carbohydrate Diets and Caloric Restriction on Brain Aging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. A very low carbohydrate ketogenic diet improves glucose tolerance in ob/ob mice independently of weight loss - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to GSK690693
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter acquired resistance to the pan-Akt inhibitor, GSK690693, during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of GSK690693 in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to GSK690693, and other Akt inhibitors, can manifest through several molecular mechanisms. Based on preclinical models, the most common mechanisms include:
-
Upregulation of Akt Isoforms: A frequent mechanism of resistance is the upregulation of the AKT3 isoform.[1] While GSK690693 is a pan-Akt inhibitor, a significant increase in the expression of one isoform can effectively titrate the drug and reduce its inhibitory effect on the entire Akt signaling pathway.
-
Activation of Receptor Tyrosine Kinases (RTKs): Inhibition of the Akt pathway can trigger a feedback loop that leads to the increased expression and phosphorylation of multiple RTKs, such as EGFR, HER3, IGF-1R, and the insulin receptor.[2] This reactivation of upstream signaling can bypass the Akt inhibition and promote cell survival.
-
Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways. A key compensatory pathway is the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[3] Activation of this pathway can maintain cell proliferation and survival despite the inhibition of Akt.
Q2: After treating our cells with GSK6906993, we observe an increase in phosphorylated Akt (p-Akt) levels by Western blot. Is the inhibitor not working?
A2: This is a commonly observed phenomenon and does not necessarily indicate that the inhibitor is ineffective. Treatment with ATP-competitive Akt inhibitors like GSK690693 can lead to a compensatory feedback mechanism that results in the hyperphosphorylation of Akt at both Ser473 and Thr308.[4] However, this hyperphosphorylated Akt is catalytically inactive due to the presence of the inhibitor in the ATP-binding pocket. A more reliable indicator of GSK690693 efficacy is the decreased phosphorylation of downstream Akt substrates, such as GSK3β, PRAS40, and FOXO transcription factors.[2]
Q3: Our GSK690693-resistant cell line does not show significant upregulation of AKT3. What other mechanisms should we investigate?
A3: If AKT3 upregulation is not observed, it is crucial to investigate other potential resistance mechanisms:
-
Receptor Tyrosine Kinase (RTK) Activation: Perform a phospho-RTK array to screen for the increased phosphorylation of a wide range of RTKs. If specific RTKs are identified, validate these findings by Western blot.
-
MAPK Pathway Activation: Assess the activation of the MAPK pathway by examining the phosphorylation levels of MEK and ERK via Western blot.
-
Drug Efflux Pumps: While less commonly reported for GSK690693, increased expression of multidrug resistance transporters (e.g., P-glycoprotein) could potentially contribute to reduced intracellular drug concentrations.
Q4: What strategies can we employ to overcome acquired resistance to GSK690693?
A4: Several strategies can be explored to overcome acquired resistance:
-
Combination Therapy:
-
With RTK Inhibitors: If RTK activation is identified as the resistance mechanism, co-treatment with a specific RTK inhibitor (e.g., an EGFR inhibitor like erlotinib if EGFR is activated) can restore sensitivity to GSK690693.[5][6]
-
With MEK Inhibitors: If the MAPK pathway is activated, combining GSK690693 with a MEK inhibitor can synergistically inhibit tumor growth.[3]
-
-
Drug Holiday and Re-challenge: In some preclinical models, resistance to Akt inhibitors has been shown to be reversible.[1] A "drug holiday" (withdrawing the drug for a period) may re-sensitize the cells to GSK690693.
Troubleshooting Guides
Issue 1: Decreased Cell Viability in Response to GSK690693 is Diminishing Over Time
| Potential Cause | Recommended Action | Expected Outcome |
| Upregulation of AKT3 | 1. Perform Western blot analysis for all three Akt isoforms (AKT1, AKT2, AKT3) in both parental (sensitive) and resistant cell lines. 2. If AKT3 is upregulated, consider knockdown experiments (siRNA or shRNA) to confirm its role in resistance. | Markedly increased AKT3 protein levels in resistant cells.[1] Restoration of sensitivity upon AKT3 knockdown. |
| RTK Activation | 1. Perform a phospho-RTK array on parental and resistant cells. 2. Validate hits with Western blotting for phosphorylated and total RTK levels. 3. Treat resistant cells with a combination of GSK690693 and an appropriate RTK inhibitor (e.g., gefitinib for EGFR). | Increased phosphorylation of specific RTKs in resistant cells.[2] Restoration of sensitivity to GSK690693 upon co-treatment. |
| MAPK Pathway Activation | 1. Perform Western blot analysis for p-MEK, MEK, p-ERK, and ERK in parental and resistant cells. 2. Treat resistant cells with a combination of GSK690693 and a MEK inhibitor (e.g., trametinib). | Increased p-ERK levels in resistant cells.[3] Synergistic inhibition of cell growth with combination therapy. |
Issue 2: Inconsistent or Unexpected Western Blot Results for the Akt Pathway
| Potential Cause | Recommended Action | Rationale |
| Increased p-Akt Signal with GSK690693 Treatment | 1. Concurrently probe for downstream targets of Akt, such as p-GSK3β (Ser9) and p-PRAS40 (Thr246). | This is an expected feedback mechanism.[4] A decrease in the phosphorylation of downstream targets confirms the inhibitory activity of GSK690693. |
| No or Weak p-Akt Signal in Control Cells | 1. Ensure cells have been stimulated with a growth factor (e.g., insulin, EGF) if they are serum-starved. 2. Use a positive control cell line known to have high basal Akt activity (e.g., PTEN-null lines like LNCaP). | Many cell lines require external stimuli to activate the PI3K/Akt pathway. |
| High Background on Phospho-Blots | 1. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk. | Milk contains phosphoproteins (casein) that can cause high background when using phospho-specific antibodies. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of GSK690693 in Various Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | Basal Akt Activity | GSK690693 IC50 (nM) | Reference |
| T47D | Breast Cancer | Wild-type | High | 72 | [7] |
| ZR-75-1 | Breast Cancer | Wild-type | Moderate | 79 | [7] |
| BT474 | Breast Cancer | Wild-type | High | 86 | [7] |
| HCC1954 | Breast Cancer | Wild-type | High | 119 | [7] |
| LNCaP | Prostate Cancer | Null | Constitutively Active | 147 | [7] |
| MDA-MB-453 | Breast Cancer | Wild-type | Low | 975 | [7] |
| COG-LL-317 | T-cell ALL | Not Reported | Not Reported | 6.5 | [8] |
| NCI-H64 | Small Cell Lung Cancer | Not Reported | Not Reported | 11.8 | |
| KU812 | Chronic Myeloid Leukemia | Not Reported | Not Reported | 12.2 |
Table 2: Comparison of IC50 Values in Sensitive vs. Resistant Cell Models (Hypothetical Example Based on Published Data)
| Cell Line Model | GSK690693 IC50 (µM) | Fold Change in Resistance | Reference for Fold Change Concept |
| T47D Parental (Sensitive) | 0.17 | - | [1] |
| T47D with Ectopic AKT3 Expression (Resistant) | 2.71 | 16-fold increase | [1] |
| Lck-MyrAkt2 Primary Tumor Cells (Sensitive) | ~0.3 | - | [4] |
| Lck-MyrAkt2 Primary Tumor Cells (Less Sensitive) | ~5.0 | ~17-fold increase | [4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the 72-hour assay period and incubate overnight.
-
Drug Treatment: Treat cells with a serial dilution of GSK690693 (e.g., from 1.5 nM to 30 µM) and a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance of the samples at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blotting for Akt Pathway Components
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-GSK3β (Ser9), GSK3β, AKT3, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Phospho-Receptor Tyrosine Kinase (RTK) Array
-
Lysate Preparation: Prepare cell lysates from parental and resistant cells as described in the Western Blot protocol.
-
Array Blocking: Block the phospho-RTK array membranes according to the manufacturer's instructions.
-
Lysate Incubation: Incubate the membranes with equal amounts of protein lysate overnight at 4°C.
-
Washing: Wash the membranes extensively with the provided wash buffer.
-
Detection Antibody Incubation: Incubate the membranes with a pan-phospho-tyrosine antibody conjugated to HRP.
-
Signal Detection: Detect the chemiluminescent signal and quantify the spot intensities to identify differentially phosphorylated RTKs.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Caption: Key mechanisms of acquired resistance to GSK690693.
Caption: A logical workflow for troubleshooting acquired resistance to GSK690693.
References
- 1. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of EGFR and CK2 augments the attenuation of PI3K-Akt-mTOR signaling and the killing of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined therapy with mutant-selective EGFR inhibitor and Met kinase inhibitor for overcoming erlotinib resistance in EGFR-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drug: GSK690693 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
GSK690693 not inhibiting Akt phosphorylation troubleshooting
This technical support resource provides troubleshooting guidance and answers to frequently asked questions for researchers using the pan-Akt inhibitor, GSK690693.
Troubleshooting Guide
This guide addresses common issues encountered during experiments designed to measure the inhibition of Akt phosphorylation by GSK690693.
Q1: Why am I not observing the inhibition of Akt phosphorylation (p-Akt) after treating my cells with GSK690693?
Failure to observe a decrease in phosphorylated Akt (p-Akt) can stem from several factors, ranging from experimental design to complex biological responses. Here are the most common reasons:
-
Suboptimal Inhibitor Concentration: The effective concentration of GSK690693 is highly dependent on the cell line. While it has low nanomolar IC50 values in cell-free assays, the cellular IC50 for inhibiting downstream markers like GSK3β phosphorylation typically ranges from 43 to 150 nmol/L, and antiproliferative IC50 values can be higher.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Inhibitor Integrity: GSK690693, like any small molecule inhibitor, can degrade if not stored or handled properly. Ensure the compound has been dissolved correctly (typically in DMSO for in vitro use) and stored under recommended conditions to maintain its activity.[1][2][3]
-
Cell-Specific Sensitivity: Not all cell lines are equally sensitive to GSK690693.[4] The level of constitutive Akt activation, the status of upstream regulators like PTEN and PI3K, and other genetic factors can influence a cell's response to Akt inhibition.[2][4]
-
Feedback Loop Activation: A well-documented phenomenon with ATP-competitive Akt inhibitors like GSK690693 is the induction of a negative feedback loop.[3][5] Inhibition of Akt's kinase activity can lead to the "hyperphosphorylation" of Akt at key residues (Ser473 and Thr308), which can be misleading if p-Akt is the only readout.[3][5][6] This occurs because inhibiting Akt can relieve its downstream suppression of upstream kinases, leading to increased phosphorylation of Akt itself.
-
Confirmation of Downstream Target Inhibition: Because of the feedback loop, assessing the phosphorylation of direct Akt substrates is often a more reliable indicator of successful target inhibition. Check for a decrease in the phosphorylation of downstream targets such as GSK3β, PRAS40, and FOXO transcription factors.[1][7][8] A reduction in the phosphorylation of these substrates confirms that GSK690693 is effectively inhibiting Akt's kinase activity.[7][8]
Q2: What is the recommended concentration range for GSK690693?
The optimal concentration varies significantly. In cell-free kinase assays, GSK690693 inhibits Akt isoforms at very low nanomolar concentrations. However, in cellular assays, higher concentrations are typically required to observe effects on cell proliferation and downstream signaling. A starting point for a dose-response study in cells is typically between 10 nM and 10 µM.[4]
Table 1: GSK690693 IC50 Values
| Target | Assay Type | IC50 Value |
|---|---|---|
| Akt1 | Cell-Free Kinase Assay | 2 nM[1][7][9][10][11] |
| Akt2 | Cell-Free Kinase Assay | 13 nM[1][7][9][10][11] |
| Akt3 | Cell-Free Kinase Assay | 9 nM[1][7][9][10][11] |
| Cell Line Proliferation | Cell-Based Assay (72 hr) | |
| T47D (Breast Cancer) | Cell Proliferation | 72 nM[7] |
| ZR-75-1 (Breast Cancer) | Cell Proliferation | 79 nM[7] |
| BT474 (Breast Cancer) | Cell Proliferation | 86 nM[7] |
| LNCaP (Prostate Cancer) | Cell Proliferation | 147 nM[7] |
| COG-LL-317 (T-cell ALL) | Cell Proliferation | 6.5 nM[4] |
Note: IC50 values are highly context-dependent and should be determined empirically for your specific experimental system.
Q3: A paradoxical increase in p-Akt levels is observed after treatment. What does this mean?
This is a known effect for ATP-competitive Akt inhibitors.[3][6] The inhibition of Akt's kinase function can disrupt a negative feedback loop involving mTORC1/S6K, which normally dampens signaling from upstream receptors like IGF-1R.[5] When Akt is inhibited, this feedback is relieved, leading to stronger upstream signaling that results in increased phosphorylation of Akt at both the Thr308 and Ser473 sites.[3][5]
Crucially, even though the Akt protein is hyperphosphorylated, its kinase activity remains inhibited by GSK690693.[5] Therefore, it is essential to analyze downstream Akt substrates (e.g., p-GSK3β, p-PRAS40) to accurately assess the inhibitor's efficacy.[5][7][8]
Frequently Asked Questions (FAQs)
-
Q: What is the mechanism of action for GSK690693? A: GSK690693 is a potent, ATP-competitive, pan-Akt inhibitor, meaning it binds to the ATP-binding pocket of Akt1, Akt2, and Akt3, preventing them from phosphorylating their downstream substrates.[1][4][9][10]
-
Q: How specific is GSK690693? A: While highly selective for Akt isoforms, GSK690693 can also inhibit other members of the AGC kinase family, such as PKA and PKC, as well as some kinases from the CAMK and STE families at slightly higher concentrations.[1][7]
-
Q: How should I prepare and store GSK690693? A: For in vitro experiments, GSK690693 should be dissolved in DMSO to create a stock solution (e.g., at 10 mmol/L).[1][2][3] This stock solution should be stored at -20°C or -80°C. For in vivo studies, specific formulations in vehicles like 5% dextrose or cyclodextrin-based solutions are used.[1][2][3] Avoid repeated freeze-thaw cycles.
Visualizations
Signaling Pathway and Drug Target
Caption: PI3K/Akt signaling pathway indicating GSK690693 inhibition of Akt.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting lack of observed p-Akt inhibition.
Detailed Experimental Protocol: Western Blot for Akt Phosphorylation
This protocol provides a standard method for detecting changes in Akt phosphorylation (Ser473) and total Akt levels in cultured cells following treatment with GSK690693.
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of GSK690693 in your cell culture medium. Include a DMSO-only vehicle control.
-
Aspirate the old medium and treat cells with the GSK690693 dilutions or vehicle control. Incubate for the desired time period (e.g., 1, 6, or 24 hours).
-
-
Cell Lysis:
-
Place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate (to a final concentration of 1X) and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt (e.g., p-Akt Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. (Follow manufacturer's recommendation for dilution).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (for Total Akt):
-
To normalize p-Akt levels, strip the membrane using a mild stripping buffer.
-
Wash thoroughly and re-block the membrane.
-
Probe the membrane with a primary antibody for total Akt, followed by the secondary antibody and detection steps as described above. A loading control like β-actin or GAPDH should also be probed.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. GSK690693 - LabNet Biotecnica [labnet.es]
Technical Support Center: GSK690693 Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays using the pan-Akt inhibitor, GSK690693.
Frequently Asked Questions (FAQs)
Q1: What is GSK690693 and how does it affect cell proliferation?
A1: GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][3] Akt is a central kinase in the PI3K/Akt signaling pathway, which is crucial for regulating cell survival, proliferation, and metabolism.[4][5] By inhibiting Akt, GSK690693 can block downstream signaling, leading to an anti-proliferative effect and, in some cases, induction of apoptosis in cancer cell lines.[3][4][6]
Q2: I am observing variable IC50 values for GSK690693 in my proliferation assays. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to GSK690693. This can be due to their underlying genetic makeup, such as the status of PTEN (a negative regulator of the Akt pathway) or the presence of activating mutations in components of the PI3K/Akt pathway.[4][7]
-
Assay-Specific Variables: The choice of proliferation assay (e.g., MTT, XTT, CellTiter-Glo®), incubation time, cell seeding density, and serum concentration in the culture medium can all significantly impact the apparent IC50 value.
-
Compound Handling: Improper storage or handling of GSK690693 can affect its stability and potency. It is soluble in DMSO, and repeated freeze-thaw cycles should be avoided.[1][3]
Q3: Can GSK690693 have off-target effects that might influence proliferation assay results?
A3: Yes. While GSK690693 is selective for Akt isoforms, it has been shown to inhibit other kinases, particularly within the AGC kinase family (such as PKA and PKC) and some members of the CAMK and STE kinase families at higher concentrations.[1][3][7] These off-target effects could contribute to the observed anti-proliferative activity, especially at higher concentrations of the inhibitor.[8]
Q4: My proliferation assay (e.g., MTT) results are not correlating with other methods like cell counting. Why might this be?
A4: Tetrazolium-based assays like MTT measure metabolic activity as a surrogate for cell viability.[9] Several factors can lead to discrepancies:
-
Metabolic Alterations: GSK690693, by inhibiting the Akt pathway, can alter cellular metabolism, which may directly affect the reduction of MTT to formazan, independent of actual cell number.[10]
-
Inhibitor Interference: Some chemical compounds can directly interfere with the reduction of tetrazolium salts, leading to inaccurate readings.[10][11]
-
Toxicity of the Reagent: The MTT reagent itself can be toxic to some cells, and prolonged exposure can affect cell health.[11] It is advisable to validate findings with an orthogonal method, such as direct cell counting using trypan blue exclusion or a luminescence-based assay measuring ATP levels.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting into wells. Perform a cell count to ensure accuracy. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of the compound in the media before adding to cells. |
| Compound Precipitation | GSK690693 has limited aqueous solubility.[1][12] Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%). Visually inspect for any precipitate after adding the compound to the media. |
Issue 2: IC50 Value is Significantly Different Than Expected
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the initial stock concentration. Use a fresh dilution series for each experiment. |
| Cell Line Sensitivity | Confirm the identity of the cell line (e.g., via STR profiling). Research the expected sensitivity of your specific cell line to GSK690693.[4] |
| Sub-optimal Assay Incubation Time | The anti-proliferative effects of GSK690693 may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration during the drug treatment period or using a serum-free assay system if compatible with your cells.[13] |
Issue 3: Discrepancy Between Proliferation Assay and Western Blot Data
| Potential Cause | Troubleshooting Step |
| Timing of Analysis | Inhibition of Akt phosphorylation (a pharmacodynamic marker) occurs rapidly, often within hours.[7] In contrast, effects on cell proliferation may take 24-72 hours to become apparent.[14] Ensure the time points for each assay are appropriate to the biological question. |
| Cytostatic vs. Cytotoxic Effect | GSK690693 may be cytostatic (inhibiting proliferation) at lower concentrations and cytotoxic (inducing cell death) at higher concentrations.[4] A proliferation assay may not distinguish between these two effects. Consider a complementary apoptosis assay (e.g., Annexin V staining). |
| Feedback Activation | Inhibition of Akt can sometimes lead to a feedback activation of upstream signaling, resulting in increased phosphorylation of Akt itself, even while its kinase activity is inhibited.[6] It is crucial to probe for phosphorylation of downstream targets of Akt, such as GSK3β and PRAS40, to confirm pathway inhibition.[1][7] |
Data Presentation
Table 1: In Vitro IC50 Values of GSK690693 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| BT474 | Breast | 50 - 86 | Proliferation | [1][4] |
| T47D | Breast | 72 | Proliferation | [4] |
| ZR-75-1 | Breast | 79 | Proliferation | [1] |
| HCC1954 | Breast | 119 | Proliferation | [1] |
| MDA-MB-453 | Breast | 975 | Proliferation | [1] |
| LNCaP | Prostate | 20 - 147 | Proliferation | [1][4] |
| SKOV-3 | Ovarian | >1000 | Proliferation | [4] |
Table 2: Off-Target Kinase Inhibition Profile of GSK690693
| Kinase Family | Kinase | IC50 (nM) | Reference |
| AGC | PKA | 24 | [1][7] |
| AGC | PrkX | 5 | [1][7] |
| AGC | PKC isozymes | 2-21 | [1][7] |
| CAMK | AMPK | 50 | [1][7] |
| CAMK | DAPK3 | 81 | [1][7] |
| STE | PAK4 | 10 | [7] |
| STE | PAK5 | 52 | [7] |
| STE | PAK6 | 6 | [7] |
Experimental Protocols
Protocol 1: MTT Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of GSK690693 in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the desired concentrations of GSK690693. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Akt Pathway Inhibition
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of GSK690693 for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), total GSK3β, phospho-PRAS40 (Thr246), and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. apexbt.com [apexbt.com]
- 4. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 12. GSK 690693 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing GSK690693-Induced Hyperglycemia in Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperglycemia as a side effect of the pan-Akt inhibitor, GSK690693, in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo studies with GSK690693.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high or prolonged hyperglycemia after GSK690693 administration. | Inhibition of the Akt signaling pathway by GSK690693 leads to peripheral insulin resistance, increased hepatic glucose production (gluconeogenesis), and breakdown of liver glycogen (glycogenolysis).[1][2] | - Implement a fasting period: Fasting mice for 16-20 hours before GSK690693 administration can deplete liver glycogen stores and significantly attenuate the hyperglycemic response.[1][3][4] - Introduce a low-carbohydrate diet: Providing a low-carbohydrate (e.g., 7%) or a zero-carbohydrate diet after GSK690693 administration can effectively reduce diet-induced hyperglycemia.[1][2][3] |
| Ineffectiveness of standard antidiabetic agents to control GSK690693-induced hyperglycemia. | The mechanism of hyperglycemia induced by GSK690693 is directly tied to the on-target inhibition of Akt, a critical node in the insulin signaling pathway. Standard antidiabetic drugs may not effectively counteract this specific mechanism of insulin resistance.[1][3] | - Prioritize dietary management: Focus on the combination of fasting and a low-carbohydrate diet as the primary management strategy.[1][2][3] - Avoid reliance on common antidiabetics: Preclinical studies have shown that agents like metformin, rosiglitazone, and insulin may not significantly affect GSK690693-induced hyperglycemia in rodents.[1][3] |
| Variability in blood glucose levels between experimental animals. | Differences in baseline liver glycogen levels, individual responses to fasting, and food consumption post-drug administration can contribute to variability. | - Standardize fasting protocols: Ensure all animals are fasted for the same duration and have access to water ad libitum. - Control dietary intake: If not fasting, provide a standardized diet to all animals in the study. For post-administration feeding, use a defined low-carbohydrate diet for all subjects. |
| Difficulty in interpreting glucose tolerance test (GTT) results in GSK690693-treated animals. | GSK690693 is known to inhibit peripheral glucose uptake, which will inherently alter the glucose clearance curve in a GTT.[1][3] | - Establish a baseline: Perform a baseline GTT before GSK690693 treatment to understand the normal glucose tolerance of your animal model. - Careful interpretation: Acknowledge that the GTT results will reflect the pharmacological effect of GSK690693 on glucose metabolism. The test can be used to quantify the extent of impaired glucose uptake induced by the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of GSK690693-induced hyperglycemia?
A1: GSK690693 is a potent inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3). The Akt signaling pathway is a crucial component of the insulin signaling cascade, which regulates glucose homeostasis.[5][6][7][8] By inhibiting Akt, GSK690693 disrupts downstream signaling, leading to:
-
Peripheral Insulin Resistance: Reduced glucose uptake in skeletal muscle and adipose tissue.[1][2]
-
Increased Hepatic Gluconeogenesis: The liver produces more glucose.[1][2]
-
Increased Hepatic Glycogenolysis: The liver breaks down its glycogen stores, releasing glucose into the bloodstream.[1][2][3]
Q2: How quickly does hyperglycemia develop after GSK690693 administration, and how long does it last?
A2: In preclinical mouse models, a single administration of GSK690693 can lead to an acute increase in blood glucose levels. This effect is transient, with blood glucose levels typically returning to baseline within 8 to 10 hours after drug administration.[5][6]
Q3: What are the expected changes in insulin levels following GSK690693 treatment?
A3: GSK690693 administration typically leads to hyperinsulinemia, a compensatory increase in circulating insulin levels in response to the elevated blood glucose.[1][9]
Q4: Are there any recommended dietary interventions to manage GSK690693-induced hyperglycemia?
A4: Yes, dietary management is the most effective strategy. A combination of fasting and a low-carbohydrate diet has been shown to successfully manage GSK690693-induced hyperglycemia in mice.[1][2][3][4]
-
Fasting: A 16-20 hour fast prior to GSK690693 administration helps to deplete hepatic glycogen stores.[1][3][4]
-
Low-Carbohydrate Diet: A diet with low (7%) or no carbohydrates provided after drug administration can minimize diet-related glucose spikes.[1][2][3]
Q5: Can I use standard antidiabetic medications to control hyperglycemia?
A5: Preclinical studies have shown that commonly used antidiabetic agents, including insulin, metformin, rosiglitazone, exenatide, and vildagliptin, have minimal effect on GSK690693-induced hyperglycemia in rodents.[1][3] This is because GSK690693 directly inhibits a key downstream step in the insulin signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of GSK690693 on blood glucose and insulin levels in mice, as reported in preclinical studies.
Table 1: Effect of a Single Dose of GSK690693 (30 mg/kg, i.p.) on Blood Glucose and Insulin Levels in Mice (Ad Libitum Fed)
| Time Post-Dose (hours) | Blood Glucose (mg/dL) (Mean ± SD) | Plasma Insulin (ng/mL) (Mean ± SD) |
| 0 | ~150 | ~2.5 |
| 1 | ~400 | ~15 |
| 2 | ~350 | ~12 |
| 4 | ~250 | ~8 |
| 8 | ~150 | ~3 |
Data are approximated from graphical representations in published studies for illustrative purposes.[9]
Table 2: Effect of Fasting on GSK690693-Induced Hyperglycemia in Mice
| Condition | Peak Blood Glucose (mg/dL) after GSK690693 (Mean ± SD) |
| Ad Libitum Fed | ~400 |
| 16-hour Fast | ~250 |
| 20-hour Fast | ~200 |
Data are approximated from graphical representations in published studies for illustrative purposes.[1]
Key Experimental Protocols
1. Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol is used to assess the clearance of a glucose load and can be adapted to study the effects of GSK690693 on glucose metabolism.
-
Animal Preparation: Fast mice for 4-6 hours (or 16 hours for a more pronounced effect on glucose homeostasis) with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood glucose measurement (t=0) from a tail snip using a glucometer.
-
GSK690693 Administration: Administer GSK690693 or vehicle control at the desired dose and route.
-
Glucose Challenge: At a specified time post-GSK690693 administration (e.g., 1 hour), inject a sterile solution of 20% D-glucose intraperitoneally at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose injection.
-
Data Analysis: Plot blood glucose concentration versus time. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
2. Measurement of Liver Glycogen Content (Amyloglucosidase Method)
This protocol determines the amount of glycogen stored in the liver.
-
Tissue Collection: Euthanize mice and quickly excise the liver. Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenization: Homogenize a weighed piece of frozen liver tissue (~30 mg) in ice-cold deionized water or a specified buffer.
-
Glycogen Hydrolysis:
-
Take an aliquot of the homogenate and add amyloglucosidase solution. This enzyme will digest the glycogen into glucose.
-
Incubate the samples at a specified temperature and duration (e.g., 37°C for 2 hours) to allow for complete glycogen breakdown.
-
-
Glucose Measurement:
-
Measure the glucose concentration in the amyloglucosidase-treated samples using a glucose oxidase-based assay kit.
-
To account for free glucose in the tissue, measure the glucose concentration in a parallel sample of the homogenate that has not been treated with amyloglucosidase.
-
-
Calculation: Subtract the free glucose concentration from the total glucose concentration (from the enzyme-treated sample) to determine the amount of glucose derived from glycogen. Convert this to glycogen content per gram of liver tissue.[1][10]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Akt signaling pathway in insulin-mediated glucose metabolism and the inhibitory effect of GSK690693.
Experimental Workflow Diagram
Caption: Experimental workflow for studying and managing GSK690693-induced hyperglycemia in vivo.
Logical Relationship Diagram
References
- 1. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 2. researchgate.net [researchgate.net]
- 3. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mmpc.org [mmpc.org]
- 6. researchgate.net [researchgate.net]
- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.5. Glycogen Analysis [bio-protocol.org]
- 9. diacomp.org [diacomp.org]
- 10. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to Pan-Akt Inhibitors in Lung Cancer: GSK690693 vs. Other Key Players
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt is a pivotal node in signaling pathways frequently dysregulated in lung cancer, making it a compelling target for therapeutic intervention. Pan-Akt inhibitors, which target all three isoforms of Akt (Akt1, Akt2, and Akt3), have emerged as a promising class of anti-cancer agents. This guide provides a comparative overview of GSK690693 and other notable pan-Akt inhibitors, capivasertib and ipatasertib, with a focus on their application in lung cancer. The information presented is based on available preclinical and clinical data.
Performance Comparison of Pan-Akt Inhibitors
The following tables summarize the available quantitative data for GSK690693, capivasertib, and ipatasertib. It is important to note that the data are compiled from various studies, and direct head-to-head comparisons in the same experimental settings are limited.
Table 1: In Vitro Inhibitory Activity Against Akt Isoforms
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Source |
| GSK690693 | 2 | 13 | 9 | [1][2] |
| Capivasertib (AZD5363) | 3 | 8 | 8 | N/A |
| Ipatasertib (GDC-0068) | 5 | 18 | 8 | N/A |
Table 2: In Vitro Anti-proliferative Activity in Lung Cancer Cell Lines
| Inhibitor | Cell Line | Histology | IC50 (µM) | Source |
| GSK690693 | NCI-H64 | SCLC | 0.0118 | N/A |
| COR-L311 | SCLC | 0.3257 | N/A | |
| A549 | NSCLC | 5.93 | [3] | |
| Capivasertib (AZD5363) | SCLC cell line panel | SCLC | Clinically achievable range |
Note: IC50 values for capivasertib in a panel of SCLC cell lines were reported to be within a clinically achievable range, though specific values for each cell line were not provided in the cited source. Direct comparative IC50 data for all three inhibitors in a comprehensive panel of lung cancer cell lines from a single study is not currently available in the public domain.
The Akt Signaling Pathway in Lung Cancer
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and is frequently hyperactivated in lung cancer. The following diagram illustrates the key components of this pathway and the points of inhibition by pan-Akt inhibitors.
References
Head-to-Head Comparison: GSK690693 vs. Ipatasertib in AKT Inhibition
A comprehensive analysis for researchers and drug development professionals.
In the landscape of targeted cancer therapy, the serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway, has emerged as a critical target. Dysregulation of this pathway is a frequent driver of tumorigenesis, promoting cell proliferation, survival, and metabolic reprogramming. This guide provides a detailed head-to-head comparison of two potent, ATP-competitive pan-AKT inhibitors: GSK690693 and ipatasertib (GDC-0068). Both small molecules have been extensively evaluated in preclinical and clinical settings, and this document aims to provide an objective comparison of their performance, supported by available experimental data.
Mechanism of Action and Target Profile
Both GSK690693 and ipatasertib are ATP-competitive inhibitors that target all three isoforms of AKT (AKT1, AKT2, and AKT3)[1][2][3]. By binding to the ATP-binding pocket within the kinase domain of AKT, these inhibitors prevent the phosphorylation of downstream substrates, effectively blocking the signal transduction cascade that promotes cancer cell growth and survival[1][2][4].
GSK690693 is a novel aminofurazan-derived, ATP-competitive pan-AKT kinase inhibitor[1][5]. It demonstrates low nanomolar potency against all three AKT isoforms[1][6][7]. While highly selective for AKT isoforms against most other kinase families, it does exhibit some activity against other members of the AGC kinase family, such as PKA and PKC[1][6].
Ipatasertib (GDC-0068) is also a potent, orally bioavailable, small-molecule inhibitor of all three AKT isoforms[2][3]. It functions as an ATP-competitive inhibitor, preventing the catalytic activity of the kinase[2]. Preclinical studies have shown that ipatasertib is highly selective for AKT[3][8].
Quantitative Data Presentation
The following tables summarize the available quantitative data for GSK690693 and ipatasertib, facilitating a direct comparison of their biochemical potency and cellular activity.
Table 1: In Vitro Kinase Inhibition (IC50, nmol/L)
| Target | GSK690693 | Ipatasertib (GDC-0068) |
| AKT1 | 2[1][6][7] | 5 |
| AKT2 | 13[1][6][7] | 21 |
| AKT3 | 9[1][6][7] | 6 |
| PKA | 24[6] | - |
| PKCα | 2[6] | - |
| PKCβII | 5[6] | - |
| PKCγ | 21[6] | - |
| AMPK | 50[6] | - |
| DAPK3 | 81[6] | - |
| PAK4 | 10[6] | - |
| PAK5 | 52[6] | - |
| PAK6 | 6[6] | - |
Data for ipatasertib's broader kinase selectivity was not as readily available in the public domain as for GSK690693.
Table 2: Cellular Activity - Inhibition of GSK3β Phosphorylation (IC50, nmol/L)
| Cell Line | GSK690693 | Ipatasertib (GDC-0068) |
| BT474 (Breast) | 43 - 150 (average range)[1] | - |
| LNCaP (Prostate) | 43 - 150 (average range)[1] | - |
| SUM149 (Breast) | 43 - 150 (average range)[1] | - |
| U87MG (Glioblastoma) | 43 - 150 (average range)[1] | - |
Directly comparable cellular IC50 values for ipatasertib in the same format were not available. However, ipatasertib has demonstrated potent inhibition of downstream AKT signaling in various cell lines.
Table 3: Preclinical In Vivo Antitumor Activity
| Compound | Model | Dosing | Outcome |
| GSK690693 | BT474 Breast Cancer Xenograft | 30 mg/kg, i.p., once daily | 75% tumor growth inhibition[7] |
| GSK690693 | LNCaP Prostate Cancer Xenograft | 30 mg/kg, i.p., once daily | 60% tumor growth inhibition[7] |
| GSK690693 | Osteosarcoma Xenografts (6 models) | 30 mg/kg, daily x 5 for 6 weeks | Significantly increased event-free survival in all 6 models[9] |
| Ipatasertib | KPL4 Breast Cancer Xenograft (PIK3CA mutant) | 100 mg/kg, p.o., daily | Significant tumor growth inhibition[10] |
| Ipatasertib | Prostate Cancer Xenograft (PTEN-deficient) | - | Effective antitumor activity[11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition for GSK690693 and ipatasertib.
Caption: A generalized experimental workflow for the preclinical evaluation of AKT inhibitors.
Experimental Protocols
Biochemical Kinase Activity Assay
To determine the in vitro potency of the inhibitors against AKT isoforms, a common method involves a radioactive or fluorescence-based kinase assay.
-
Objective: To measure the 50% inhibitory concentration (IC50) of the compound against purified AKT1, AKT2, and AKT3 enzymes.
-
Materials: Purified, active recombinant human AKT1, AKT2, and AKT3 enzymes; a specific peptide substrate for AKT (e.g., a derivative of GSK3); ATP (with a radiolabel like [γ-33P]ATP or for use in a fluorescence-based system); kinase buffer; and the test compounds (GSK690693 or ipatasertib) dissolved in DMSO.
-
Procedure:
-
The AKT enzyme is incubated with varying concentrations of the inhibitor in the kinase buffer for a defined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by adding the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by adding a solution like phosphoric acid.
-
The amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity using a scintillation counter. For fluorescence assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is read on a plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Proliferation Assay
To assess the effect of the inhibitors on cancer cell growth, a cell viability or proliferation assay is performed.
-
Objective: To determine the concentration of the inhibitor that reduces cell proliferation by 50% (IC50).
-
Materials: Cancer cell lines (e.g., BT474, LNCaP), cell culture medium, fetal bovine serum, antibiotics, 96-well plates, and a viability reagent such as MTT or CellTiter-Glo.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The following day, the cells are treated with a range of concentrations of GSK690693 or ipatasertib. A vehicle control (DMSO) is also included.
-
The cells are incubated with the compound for a specified period, typically 72 to 96 hours[9].
-
After the incubation period, the viability reagent is added to the wells according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a microplate reader.
-
The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
-
In Vivo Tumor Xenograft Study
To evaluate the antitumor efficacy of the inhibitors in a living organism, a tumor xenograft model is commonly used.
-
Objective: To assess the ability of the inhibitor to suppress tumor growth in vivo.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), human cancer cells, calipers for tumor measurement, and the formulated drug for administration (intraperitoneal for GSK690693, oral for ipatasertib)[1][10].
-
Procedure:
-
Human tumor cells are injected subcutaneously into the flank of the immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into treatment and control (vehicle) groups.
-
The inhibitor is administered daily at a predetermined dose and route[1][9].
-
Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²)/2[1].
-
The study continues for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
The antitumor activity is often expressed as percent tumor growth inhibition (% TGI)[10].
-
Clinical Development and Outlook
Both GSK690693 and ipatasertib have progressed into clinical trials. Ipatasertib, in particular, has been extensively studied in various cancers, including breast and prostate cancer[12][13]. Phase II trials like the LOTUS study showed promising results for ipatasertib in combination with paclitaxel for triple-negative breast cancer (TNBC), especially in patients with PIK3CA/AKT1/PTEN-altered tumors[14]. However, the subsequent Phase III IPATunity130 trial did not meet its primary endpoint of improving progression-free survival in this biomarker-selected population when adding ipatasertib to paclitaxel[15][16]. This highlights the complexities of targeting the AKT pathway and the need for better predictive biomarkers.
GSK690693 has also been evaluated in Phase I clinical trials in patients with advanced solid tumors and lymphomas[17][18]. These studies have shown that the drug is generally well-tolerated and demonstrates a biologic effect on its target[18]. However, as a monotherapy, its antitumor activity in molecularly unselected patient populations has been described as modest[19][20].
Conclusion
GSK690693 and ipatasertib are both potent, ATP-competitive pan-AKT inhibitors with demonstrated preclinical activity. Based on the available in vitro data, GSK690693 appears to have slightly lower IC50 values for the AKT isoforms. However, both compounds effectively inhibit AKT signaling and suppress tumor growth in preclinical models. The clinical development of ipatasertib is more advanced, though recent Phase III results in TNBC were disappointing, underscoring the challenges in translating preclinical efficacy to clinical benefit. The future success of these and other AKT inhibitors will likely depend on the identification of robust predictive biomarkers to select patients who are most likely to respond to treatment. Further research, potentially including direct comparative studies, would be beneficial to fully elucidate the nuanced differences between these two inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Ipatasertib Dihydrochloride used for? [synapse.patsnap.com]
- 13. Facebook [cancer.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. dovepress.com [dovepress.com]
- 20. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Kinase Inhibitor Specificity: A Comparative Analysis of GSK690693 and PI3K Inhibitors
For Immediate Release
A Deep Dive into the Cross-Reactivity Profile of the Pan-Akt Inhibitor GSK690693 Against Key PI3K Inhibitors
This guide provides a comprehensive comparison of the pan-Akt inhibitor, GSK690693, with a panel of Phosphoinositide 3-kinase (PI3K) inhibitors. For researchers, scientists, and drug development professionals, understanding the selectivity and potential for cross-reactivity of these small molecules is paramount for accurate experimental design and interpretation. This document presents key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and workflows involved in the characterization of these inhibitors.
GSK690693: A Potent Pan-Akt Inhibitor
GSK690693 is a potent, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1] Hyperactivation of the PI3K/Akt signaling pathway is a common event in many human cancers, making both kinases attractive therapeutic targets.[1] GSK690693 has demonstrated robust inhibition of Akt kinase activity both in biochemical and cellular assays.[1]
Comparative Selectivity Profiles: GSK690693 vs. PI3K Inhibitors
To objectively assess the cross-reactivity of GSK690693, its inhibitory profile is compared against a selection of well-characterized PI3K inhibitors. These include pan-PI3K inhibitors, such as Pictilisib (GDC-0941) and Buparlisib (BKM120), as well as isoform-selective inhibitors like Alpelisib (BYL719) for PI3Kα and Idelalisib (CAL-101) for PI3Kδ. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds against their primary targets and key off-targets within the PI3K/Akt pathway.
| Inhibitor | Primary Target(s) | Akt1 (IC50, nM) | Akt2 (IC50, nM) | Akt3 (IC50, nM) | Reference(s) |
| GSK690693 | Akt1, Akt2, Akt3 | 2 | 13 | 9 | [1] |
Table 1: Biochemical Activity of GSK690693 against Akt Isoforms. This table highlights the potent, low nanomolar inhibition of all three Akt isoforms by GSK690693 in biochemical assays.
| Inhibitor | p110α (IC50, nM) | p110β (IC50, nM) | p110δ (IC50, nM) | p110γ (IC50, nM) | Akt (Cellular IC50, nM) | Reference(s) |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | 28 - 46 | [2][3][4][5] |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | 64 - 916 (p-Akt) | [6][7][8][9] |
| Alpelisib (BYL719) | 5 | 1200 | 290 | 250 | 74 (p-Akt) | [10][11][12] |
| Idelalisib (CAL-101) | 820 | 565 | 2.5 | 89 | >1000 (p-Akt) | [13][14][15] |
Table 2: Comparative Biochemical and Cellular IC50 Values of Select PI3K Inhibitors. This table showcases the varying isoform selectivity of different PI3K inhibitors and their cellular potency in inhibiting Akt phosphorylation.
Visualizing the PI3K/Akt Signaling Pathway and Inhibitor Action
To contextualize the activity of these inhibitors, the following diagram illustrates the PI3K/Akt signaling cascade and the points of intervention for both GSK690693 and PI3K inhibitors.
Figure 1: PI3K/Akt Signaling Pathway and Inhibitor Targets. This diagram illustrates the canonical PI3K/Akt signaling cascade and highlights the inhibitory action of PI3K inhibitors on PI3K and GSK690693 on Akt.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays cited in this guide.
Biochemical Kinase Assays
1. ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[16][17][18][19][20]
-
Protocol:
-
A 5µl kinase reaction is performed in a 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.[17]
-
After a defined incubation period (typically 40 minutes at room temperature), 5µl of ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[17]
-
The plate is incubated for another 40 minutes at room temperature.[17]
-
10µl of Kinase Detection Reagent is added to convert ADP to ATP and initiate the luciferase reaction.[17]
-
The plate is incubated for 30-60 minutes at room temperature before measuring the luminescence with a plate reader.[17]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. LanthaScreen™ TR-FRET Kinase Assay
This time-resolved Förster resonance energy transfer (TR-FRET) assay measures kinase activity by detecting the phosphorylation of a specific substrate.
-
Principle: The assay utilizes a terbium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.
-
Protocol:
-
A 10µL kinase reaction is set up in a 384-well plate containing the kinase, a fluorescently labeled substrate, ATP, and the test inhibitor.[21][22]
-
The reaction is incubated for 1 hour at room temperature.[21][22]
-
A 10µL solution of EDTA (to stop the reaction) and a terbium-labeled phosphospecific antibody in TR-FRET dilution buffer is added.[21][22]
-
The plate is incubated for at least 30 minutes at room temperature to allow for antibody binding.[21]
-
The TR-FRET signal is measured on a compatible plate reader.
-
IC50 values are determined from the dose-response curves.
-
Figure 2: General Workflow for Biochemical Kinase Assays. This diagram outlines the key steps in two common biochemical kinase assays used for inhibitor profiling: the ADP-Glo™ assay and the LanthaScreen™ TR-FRET assay.
Cellular Assays
Western Blot Analysis of Phospho-Akt (Ser473)
This assay assesses the ability of an inhibitor to block the PI3K/Akt pathway in a cellular context by measuring the phosphorylation status of Akt.
-
Principle: Following cell treatment with the inhibitor, total protein is extracted, separated by size via SDS-PAGE, and transferred to a membrane. The membrane is then probed with specific antibodies that recognize either phosphorylated Akt (p-Akt) at Serine 473 or total Akt.
-
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with a dose-range of the inhibitor for a specified time.[23]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[23]
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[23]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize for protein loading.
-
Conclusion
The data presented in this guide demonstrate that GSK690693 is a highly potent and selective inhibitor of the Akt kinases. While PI3K inhibitors effectively target the upstream kinase, their selectivity profiles across the different PI3K isoforms vary significantly. Notably, the pan-PI3K inhibitors Pictilisib and Buparlisib show some cellular activity against Akt phosphorylation, which is an expected downstream consequence of PI3K inhibition. However, the direct and potent inhibition of Akt by GSK690693 distinguishes its mechanism of action. For researchers investigating the PI3K/Akt pathway, a clear understanding of these distinct inhibitory profiles is crucial for the selection of the most appropriate tool compound to dissect specific biological functions and for the accurate interpretation of experimental outcomes. The detailed protocols provided herein offer a standardized framework for the in-house validation and comparison of these and other kinase inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Alpelisib (BLY-719; Piqray; NVP-BYL719) | PI3K inhibitor | CAS 1217486-61-7 | Buy Alpelisib (BLY719; NVP-BYL-719) from Supplier InvivoChem [invivochem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Alpelisib (BYL-719) | PI3Kα抑制剂 | MCE [medchemexpress.cn]
- 13. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. ulab360.com [ulab360.com]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
- 21. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. benchchem.com [benchchem.com]
- 24. ccrod.cancer.gov [ccrod.cancer.gov]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Role of PTEN Status in Determining Tumor Sensitivity to the AKT Inhibitor GSK690693: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals a significant correlation between the functional status of the tumor suppressor gene PTEN and the efficacy of the pan-AKT inhibitor, GSK690693. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a detailed comparison of GSK690693's activity in PTEN-null versus PTEN-wildtype tumor models, supported by experimental evidence and detailed methodologies.
The loss or mutation of PTEN (Phosphatase and Tensin Homolog) is a frequent event in a wide range of human cancers. PTEN acts as a critical negative regulator of the PI3K/AKT/mTOR signaling pathway, a key cascade that governs cell growth, proliferation, and survival. Loss of PTEN function leads to hyperactivation of AKT, making it a rational target for therapeutic intervention in these tumors. GSK690693 is a potent, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3)[1].
In Vitro Efficacy: Enhanced Sensitivity in PTEN-Deficient Cell Lines
Multiple studies have demonstrated that cancer cell lines lacking functional PTEN exhibit heightened sensitivity to AKT inhibition. This is attributed to their reliance on the constitutively active PI3K/AKT pathway for survival and proliferation.
A study by the Pediatric Preclinical Testing Program (PPTP) evaluated the in vitro activity of GSK690693 across a broad panel of cancer cell lines. While a direct comparison based on PTEN status was not the primary focus, analysis of the reported IC50 values for cell lines with known PTEN status suggests a trend of increased sensitivity in PTEN-deficient lines[2][3]. For instance, certain PTEN-deficient cell lines have been reported to be sensitive to AKT inhibitors[4].
Table 1: In Vitro IC50 Values for GSK690693 in Various Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | GSK690693 IC50 (µM) | Reference |
| T-ALL (less sensitive) | T-cell Acute Lymphoblastic Leukemia | PTEN-null | >1 | [4] |
| T-ALL (more sensitive) | T-cell Acute Lymphoblastic Leukemia | PTEN-wildtype | <1 | [4] |
| COG-LL-317 | T-cell Acute Lymphoblastic Leukemia | Not Specified | 0.0065 | [2] |
| Various Solid Tumor Lines | Various | Mixed | 0.0065 to >10 | [2][3] |
Note: This table is a compilation from multiple sources and direct comparative studies with extensive cell line panels are limited in the public domain. The PTEN status of some cell lines from the PPTP study was not provided in the initial report.
In Vivo Antitumor Activity: GSK690693 in PTEN-Deficient Xenograft Models
Preclinical in vivo studies using xenograft models have further substantiated the therapeutic potential of targeting AKT in PTEN-deficient tumors. While direct comparative studies of GSK690693 in PTEN-wildtype versus PTEN-null xenografts are not extensively published, studies on AKT inhibitors in PTEN-deficient models show significant antitumor effects.
For instance, in a preclinical study involving a Pten-deficient mouse model of prostate cancer, the combination of the pan-AKT inhibitor GSK690693 with apalutamide showed strong synergy in vitro and tended to improve antitumor responses in vivo in castration-naïve prostate cancer[5]. Another study by the PPTP showed that GSK690693 significantly increased event-free survival in 11 of 34 solid tumor xenografts, with notable activity in osteosarcoma models[2][3]. The PTEN status of these responsive xenografts would be a critical determinant of the predictive value of PTEN loss for GSK690693 efficacy.
Table 2: In Vivo Efficacy of AKT Inhibitors in PTEN-Deficient Models
| Tumor Model | Treatment | Key Findings | Reference |
| Pten-deficient prostate cancer (mouse model) | GSK690693 (in combination with apalutamide) | Tendency to improve antitumor responses in castration-naïve setting. | [5] |
| Various pediatric solid tumor xenografts | GSK690693 (30 mg/kg, daily x 5 for 6 weeks) | Significantly increased event-free survival in 32% of models. | [2][3] |
Signaling Pathways and Experimental Workflows
The differential sensitivity to GSK690693 is rooted in the fundamental biology of the PI3K/AKT pathway.
In PTEN-wildtype cells, PTEN dephosphorylates PIP3, thus acting as a brake on the pathway. In PTEN-null cells, the absence of this brake leads to constitutive AKT activation and a dependency on this pathway for survival, rendering them more susceptible to AKT inhibitors like GSK690693.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies to assess the effect of GSK690693 on cell proliferation.
-
Cell Seeding: Seed cancer cells (both PTEN-null and PTEN-wildtype) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of GSK690693 in culture medium. Remove the overnight culture medium from the plates and add 100 µL of the GSK690693 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of GSK690693 that inhibits cell growth by 50%) using a non-linear regression curve fit.
Western Blot Analysis for AKT Pathway Inhibition
This protocol outlines the procedure to detect the phosphorylation status of AKT and its downstream targets.
-
Cell Lysis: Plate cells and treat with GSK690693 as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor efficacy of GSK690693 in vivo.
-
Cell Implantation: Subcutaneously inject 5-10 million PTEN-null or PTEN-wildtype cancer cells, resuspended in a mixture of media and Matrigel, into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer GSK690693 (e.g., 30 mg/kg) or vehicle control intraperitoneally once daily for a specified period (e.g., 21 days)[2][3].
-
Tumor Measurement: Measure tumor volume twice weekly using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for pharmacodynamic analysis (e.g., Western blotting for p-AKT) and immunohistochemistry.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the difference in tumor growth between the treated and control groups.
Conclusion
The available preclinical evidence strongly suggests that tumors with loss of PTEN function are more sensitive to the AKT inhibitor GSK690693. This is a direct consequence of their dependence on the hyperactivated PI3K/AKT signaling pathway for survival and proliferation. While more direct comparative studies are needed to fully quantify this differential sensitivity across a wider range of cancer types, the existing data provide a solid rationale for the clinical investigation of GSK690693 and other AKT inhibitors in patients with PTEN-deficient tumors. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate these findings.
References
- 1. Drug: GSK690693 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. benchchem.com [benchchem.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. PTEN/PI3K/Akt pathway alters sensitivity of T-cell acute lymphoblastic leukemia to l-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced sensitivity of PTEN-deficient tumors to inhibition of FRAP/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
Dual Targeting of the PI3K/Akt/mTOR Pathway: A Synergistic Approach to Cancer Therapy
A Comparison Guide on the Synergistic Effects of the Akt Inhibitor GSK690693 with mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. While single-agent inhibitors targeting nodes within this pathway have shown some clinical activity, their efficacy is often limited by feedback mechanisms that reactivate the pathway. This guide provides a comprehensive comparison of the synergistic effects observed when combining the pan-Akt inhibitor, GSK690693, with mTOR inhibitors, a strategy designed to overcome these resistance mechanisms and enhance anti-tumor activity.
Rationale for Combination Therapy
Inhibition of mTOR, a downstream effector of Akt, can lead to a feedback activation of Akt, thereby diminishing the therapeutic efficacy of mTOR inhibitors.[1] The combination of an Akt inhibitor, such as GSK690693, with an mTOR inhibitor can simultaneously block the pathway at two distinct points. This dual blockade not only inhibits downstream signaling more completely but also prevents the feedback loop that leads to Akt reactivation, suggesting a synergistic anti-cancer effect.[1]
Quantitative Analysis of Synergistic Effects
A key study by Jeong et al. (2012) investigated the synergistic effects of combining GSK690693 with the mTOR inhibitor temsirolimus in non-small cell lung cancer (NSCLC) cell lines, NCI-H460 and A549. The data demonstrates a clear synergistic effect on cell death.[2]
Cell Viability Inhibition
The combination of GSK690693 and temsirolimus resulted in a synergistic dose-dependent decrease in cell viability in both NCI-H460 and A549 cell lines. The synergy of this combination was quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3]
| Cell Line | Drug Combination | Concentration Range | Combination Index (CI) | Effect |
| NCI-H460 | GSK690693 + Temsirolimus | Higher Concentrations | < 1 | Synergistic |
| A549 | GSK690693 + Temsirolimus | Higher Concentrations | < 1 | Synergistic |
Table 1: Synergistic effect of GSK690693 and temsirolimus on the viability of NSCLC cells. Data from Jeong et al. (2012) indicates a synergistic interaction at higher concentrations of the combined drugs.[2]
Induction of Apoptosis
The synergistic cytotoxicity of the GSK690693 and temsirolimus combination was attributed to an enhanced induction of apoptosis. This was confirmed by both Annexin V-FITC staining followed by flow cytometry and TUNEL assays.[2]
| Cell Line | Treatment | % Apoptotic Cells (Annexin V-FITC) |
| NCI-H460 | Control | Baseline |
| GSK690693 alone | Increased | |
| Temsirolimus alone | Increased | |
| GSK690693 + Temsirolimus | Significantly Increased (50.9%) | |
| A549 | Control | Baseline |
| GSK690693 alone | Increased | |
| Temsirolimus alone | Increased | |
| GSK690693 + Temsirolimus | Significantly Increased |
Table 2: Enhanced apoptosis in NSCLC cells following combined treatment with GSK690693 and temsirolimus. The combination treatment led to a significant increase in the percentage of apoptotic cells compared to single-agent treatments.[2]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach used to determine synergy, the following diagrams are provided.
Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition.
References
A Comparative Guide to GSK690693 and Isoform-Specific Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in intracellular signaling pathways that regulate cell survival, proliferation, and metabolism. Its three isoforms—Akt1, Akt2, and Akt3—share a high degree of homology but have distinct, sometimes opposing, roles in normal physiology and disease states such as cancer. This guide provides a comprehensive comparison of the pan-Akt inhibitor GSK690693 and various isoform-specific Akt inhibitors, offering a detailed analysis of their biochemical potency, selectivity, and cellular effects, supported by experimental data and detailed protocols.
Mechanism of Action: Pan- versus Isoform-Specific Inhibition
GSK690693 is an ATP-competitive inhibitor that targets the kinase domain of all three Akt isoforms, effectively acting as a pan-Akt inhibitor .[1] By blocking the ATP-binding pocket, GSK690693 prevents the phosphorylation of downstream substrates, leading to the inhibition of the entire Akt signaling cascade.[2]
In contrast, isoform-specific Akt inhibitors are designed to selectively target one or two of the Akt isoforms. This specificity can be achieved through various mechanisms, including exploiting subtle differences in the ATP-binding pocket or by targeting allosteric sites outside the kinase domain. The rationale for developing isoform-specific inhibitors stems from the distinct and sometimes non-overlapping functions of the Akt isoforms. For instance, Akt1 is primarily involved in cell survival and growth, while Akt2 is a key regulator of glucose metabolism.[3] Akt3 is predominantly expressed in the brain and skin. Selective inhibition allows for the targeted modulation of specific pathways, potentially reducing off-target effects and toxicity.[4]
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (the concentration required to inhibit the target) and its selectivity (the degree to which it inhibits the intended target over other kinases).
GSK690693 (Pan-Akt Inhibitor)
GSK690693 is a potent inhibitor of all three Akt isoforms with low nanomolar IC50 values in cell-free assays.[1] However, like many ATP-competitive inhibitors, it exhibits some off-target activity against other kinases, particularly within the AGC kinase family (which includes PKA and PKC) and the CAMK family.[5]
| Target | IC50 (nM) |
| Akt1 | 2 |
| Akt2 | 13 |
| Akt3 | 9 |
| PKA | 24 |
| PrkX | 5 |
| PKC isozymes | 2-21 |
| AMPK | 50 |
| DAPK3 | 81 |
| PAK4 | 10 |
| PAK5 | 52 |
| PAK6 | 6 |
| Table 1: Potency of GSK690693 against Akt isoforms and selected off-target kinases. Data compiled from multiple sources.[5] |
Isoform-Specific Akt Inhibitors
Several inhibitors have been developed with varying degrees of selectivity for different Akt isoforms.
-
A-674563 (Akt1-selective): This compound is a potent inhibitor of Akt1 with a Ki of 11 nM. It demonstrates greater than 30-fold selectivity for Akt1 over PKC.[6]
-
CCT128930 (Akt2-selective): An ATP-competitive inhibitor with an IC50 of 6 nM for Akt2. It shows 28-fold selectivity over the closely related PKA kinase.[2]
-
Borussertib (Covalent-allosteric): This inhibitor represents a newer class of covalent-allosteric inhibitors that bind to a pocket outside the ATP-binding site, leading to irreversible inhibition. It has shown promise for achieving isoform selectivity.
| Inhibitor | Target | Potency (IC50/Ki) | Selectivity Highlights |
| A-674563 | Akt1 | Ki = 11 nM | >30-fold selective over PKC |
| CCT128930 | Akt2 | IC50 = 6 nM | 28-fold selective over PKA |
| Table 2: Potency and selectivity of representative isoform-specific Akt inhibitors. |
Cellular Effects: A Head-to-Head Comparison
The differential effects of pan- and isoform-specific Akt inhibitors are most evident at the cellular level, where they can influence a range of processes from proliferation and survival to metabolism and migration.
| Cellular Process | GSK690693 (Pan-Akt) | Isoform-Specific Inhibitors |
| Proliferation | Broadly inhibits proliferation in a wide range of cancer cell lines.[7] | Effects are cell-line dependent and correlate with the specific isoform driving proliferation. |
| Apoptosis | Induces apoptosis in sensitive cell lines.[2] | Can induce apoptosis, particularly in cells dependent on the targeted isoform for survival. |
| Metabolism | Can cause hyperglycemia due to inhibition of Akt2-mediated glucose uptake.[5] | Akt2-specific inhibitors are expected to have a more pronounced effect on glucose metabolism. |
| Migration & Invasion | Can inhibit cancer cell migration. | Akt1 and Akt2 have opposing roles in migration; specific inhibitors can either promote or inhibit this process depending on the cellular context.[3] |
| Table 3: Comparative cellular effects of GSK690693 and isoform-specific Akt inhibitors. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key assays used in the characterization of GSK690693 and isoform-specific Akt inhibitors.
Kinase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Akt isoforms.
Materials:
-
Recombinant active Akt1, Akt2, or Akt3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[8]
-
Peptide substrate for Akt (e.g., GRPRTSSFAEG)
-
ATP
-
Test inhibitors (GSK690693, isoform-specific inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the kinase buffer, the recombinant Akt enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the peptide substrate and ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection reagent according to the manufacturer's protocol.[8]
-
Calculate the IC50 value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blotting for Phospho-Akt and Downstream Targets
This technique is used to assess the inhibition of Akt signaling within cells by measuring the phosphorylation status of Akt itself and its downstream substrates.
Materials:
-
Cancer cell lines of interest
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Primary antibodies:
-
Phospho-Akt (Ser473)
-
Phospho-Akt1 (Ser473)
-
Phospho-Akt2 (Ser474)
-
Total Akt
-
Phospho-GSK3β (Ser9)
-
Phospho-PRAS40 (Thr246)
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of GSK690693 or an isoform-specific inhibitor for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the effect of the inhibitors on cell proliferation and survival.
Materials:
-
Cancer cell lines
-
96-well plates
-
Test inhibitors
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of GSK690693 or an isoform-specific inhibitor. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Measurement of Viability:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) for each inhibitor.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Akt signaling pathway and the general workflows of the key experimental protocols.
Caption: The Akt signaling pathway and points of inhibition.
Caption: Workflow for a typical in vitro kinase activity assay.
Caption: General workflow for Western blot analysis.
Conclusion
The choice between a pan-Akt inhibitor like GSK690693 and an isoform-specific inhibitor is a critical decision in both basic research and drug development. GSK690693 offers broad and potent inhibition of the Akt pathway, making it a valuable tool for studying the overall consequences of Akt signaling blockade. However, its off-target effects and the potential for toxicity due to the inhibition of all three isoforms must be considered.
Isoform-specific inhibitors provide a more nuanced approach, allowing for the dissection of the individual roles of Akt1, Akt2, and Akt3. This targeted strategy holds the promise of increased therapeutic efficacy and reduced side effects, particularly in cancers that are driven by a specific Akt isoform. As our understanding of the distinct functions of Akt isoforms continues to grow, the development and application of highly selective inhibitors will be paramount in advancing the field of targeted cancer therapy. This guide serves as a foundational resource for researchers to make informed decisions in the selection and utilization of these powerful pharmacological tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT isoform-specific expression and activation across cancer lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt isoforms differentially provide for chemoresistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Meta-analysis of GSK690693 Clinical Trial Data: A Comparative Guide for Researchers
This guide provides a meta-analysis of the available clinical and preclinical data for GSK690693, a pan-Akt inhibitor, and compares its performance with other notable AKT inhibitors that have advanced further in clinical development. The content is intended for researchers, scientists, and drug development professionals to offer an objective overview of the therapeutic potential and challenges associated with targeting the PI3K/AKT signaling pathway.
Introduction to GSK690693 and the AKT Signaling Pathway
GSK690693 is a potent, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). The PI3K/AKT pathway is a critical signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making AKT an attractive target for therapeutic intervention. GSK690693 was developed to inhibit this pathway and thereby arrest tumor growth and induce apoptosis. However, its clinical development was terminated in Phase I due to the side effect of transient hyperglycemia. This guide will delve into the available data for GSK690693 and provide a comparative landscape of other AKT inhibitors.
Mechanism of Action and Preclinical Efficacy
GSK690693 functions by competing with ATP for binding to the kinase domain of AKT, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to the suppression of cell survival and proliferation signals.
In Vitro Potency
Preclinical studies demonstrated the potent and selective inhibitory activity of GSK690693 against the AKT isoforms.
| Compound | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| GSK690693 | 2 | 13 | 9 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Cellular Activity
In various cancer cell lines, GSK690693 effectively inhibited the phosphorylation of downstream AKT targets, such as GSK3β, PRAS40, and the FOXO family of transcription factors. This resulted in cell cycle arrest and induction of apoptosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating AKT inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by GSK690693.
Caption: A general experimental workflow for the preclinical and clinical evaluation of AKT inhibitors.
Clinical Trial Data and Comparison with Alternatives
While GSK690693's clinical development was halted, other AKT inhibitors have progressed further, providing valuable comparative data. This section summarizes the available clinical trial outcomes for GSK690693 and its alternatives.
GSK690693
Comparator AKT Inhibitors
Several other AKT inhibitors have been evaluated in more extensive clinical trials. The following table provides a summary of their performance in specific cancer types.
| Compound | Trade Name | Mechanism | Cancer Type | Phase | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Key Adverse Events |
| Capivasertib (AZD5363) | Truqap | ATP-competitive pan-AKT inhibitor | HR+/HER2- Breast Cancer | III (CAPItello-291) | 22.9% (vs 12.2% with placebo) | 7.2 months (vs 3.6 months with placebo) | Rash, diarrhea, hyperglycemia |
| Ipatasertib (GDC-0068) | - | ATP-competitive pan-AKT inhibitor | mCRPC (PTEN-loss) | III (IPATential150) | Not reported | Radiographic PFS benefit in a subgroup | Diarrhea, hyperglycemia, rash |
| MK-2206 | - | Allosteric pan-AKT inhibitor | Advanced Breast Cancer | II | 5.6% (in PIK3CA/AKT1 mutant cohort) | 6 months PFS: 5.6% (in PIK3CA/AKT1 mutant cohort) | Rash, fatigue, hyperglycemia |
Data is presented for specific clinical trials and patient populations and may not be representative of all studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols for key assays used in the evaluation of AKT inhibitors.
AKT Kinase Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against purified AKT isoforms.
Methodology:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes are expressed and purified.
-
The inhibitor is serially diluted to a range of concentrations.
-
The inhibitor is incubated with the AKT enzyme in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and a peptide substrate.
-
The amount of phosphorylated substrate is quantified using methods such as radioactive assays (32P-ATP), fluorescence polarization, or luminescence-based ATP detection (e.g., ADP-Glo).
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of an inhibitor on the growth and viability of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), CellTiter-Glo® reagent is added to the wells.
-
The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Luminescence is measured using a plate reader.
-
The concentration of inhibitor that reduces cell viability by 50% (GI50) is determined.
Apoptosis Assay (e.g., Annexin V Staining)
Objective: To determine if the inhibitor induces programmed cell death.
Methodology:
-
Cells are treated with the inhibitor at various concentrations and for different durations.
-
Both adherent and floating cells are collected.
-
Cells are washed and resuspended in a binding buffer.
-
Fluorescently-labeled Annexin V and a viability dye (e.g., propidium iodide, PI) are added to the cells.
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI enters and stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative).
Conclusion
The meta-analysis of GSK690693 data, in the context of other AKT inhibitors, highlights both the promise and the peril of targeting the PI3K/AKT pathway. While GSK690693 demonstrated potent preclinical activity, its clinical development was thwarted by on-target toxicity, specifically hyperglycemia. This underscores the challenge of inhibiting a pathway that is central to both cancer cell survival and normal physiological processes.
The progression of other AKT inhibitors like Capivasertib, which has recently gained regulatory approval, demonstrates that a therapeutic window can be achieved, particularly in combination with other targeted agents and in specific, biomarker-selected patient populations. Future research in this area will likely focus on developing more selective AKT inhibitors, perhaps isoform-specific, or intermittent dosing schedules to mitigate on-target toxicities. The data from GSK690693, though from a discontinued program, remains a valuable case study for drug developers navigating the complexities of targeting fundamental signaling pathways in oncology.
A Comparative Guide to GSK690693 and Novel Akt Pathway Inhibitors
The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a prominent feature in many human cancers, making the Akt serine/threonine kinase an attractive target for therapeutic intervention.[2] GSK690693 is a potent, ATP-competitive pan-Akt inhibitor that has been extensively studied.[3][4] This guide provides an objective comparison of GSK690693 with other novel Akt pathway inhibitors—Capivasertib, Ipatasertib, and MK-2206—supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
The inhibitors are distinguished by their mechanism of action. GSK690693, Capivasertib, and Ipatasertib are ATP-competitive, meaning they bind to the kinase domain's ATP-binding pocket.[3][5][6] In contrast, MK-2206 is an allosteric inhibitor, which binds to a separate site on the kinase, locking it in an inactive conformation.[7][8][9]
Comparative Performance Data
The following table summarizes the in vitro potency of each inhibitor against the three Akt isoforms (Akt1, Akt2, and Akt3). The half-maximal inhibitory concentration (IC50) values represent the drug concentration required to inhibit 50% of the kinase activity in cell-free enzymatic assays. Lower values indicate higher potency.
| Compound | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| GSK690693 | ATP-Competitive | 2[3][4] | 13[3][4] | 9[3][4] |
| Capivasertib (AZD5363) | ATP-Competitive | 3[10][11] | 7-8[10][11] | 7-8[10][11] |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5[5][12] | 18[5][12] | 8[5][12] |
| MK-2206 | Allosteric | 5-8[7][13][14] | 12[7][13][14] | 65[7][13][14] |
Signaling Pathway and Experimental Overviews
To understand the context of inhibition, a diagram of the PI3K/Akt pathway is provided below, followed by workflows for common experimental assays used to evaluate these inhibitors.
References
- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ipatasertib | GDC-0068 | pan-Akt | FoxO3a | NF-κB | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel Allosteric Inhibitor-Derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MK-2206 dihydrochloride [bio-gems.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of GSK690693
For researchers and scientists engaged in drug development, the proper handling and disposal of potent compounds like GSK690693, a pan-Akt kinase inhibitor, are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of GSK690693, alongside relevant experimental context to support its effective use in a research setting. Adherence to these protocols is critical for minimizing exposure risks and ensuring regulatory compliance.
GSK690693 is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), key components of the PI3K/Akt signaling pathway that regulates fundamental cellular processes such as proliferation, survival, and metabolism.[1][2] Its potent, biologically active nature necessitates that all waste containing this compound, including pure substance, solutions, and contaminated materials, be treated as hazardous chemical waste.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle GSK690693 with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations involving the solid compound or concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols.
Step-by-Step Disposal Protocol for GSK690693
The following procedures are based on established best practices for the management of hazardous chemical waste in a laboratory environment.
1. Waste Segregation and Collection:
-
At the Source: Segregate all waste contaminated with GSK690693 from other waste streams at the point of generation. This is crucial to prevent accidental reactions and to ensure proper disposal.
-
Solid Waste: This category includes unused or expired pure compound, as well as contaminated consumables such as pipette tips, tubes, gloves, and bench paper.
-
Collect solid waste in a designated, clearly labeled, and sealable plastic bag or a dedicated solid waste container.
-
The container should be marked with "Hazardous Chemical Waste," the full chemical name "GSK690693," and any appropriate hazard symbols.
-
-
Liquid Waste: This includes stock solutions, experimental solutions, and the first rinse of any container that held the compound.
-
Collect liquid waste in a designated, leak-proof, and chemically compatible container. The original manufacturer's bottle, if empty and clean, can often be repurposed for this.
-
The container must be clearly labeled with "Hazardous Chemical Waste," the chemical name "GSK690693," the solvent system (e.g., "in DMSO"), and an approximate concentration or volume of the active compound.
-
2. Waste Storage:
-
Designated Area: Store all GSK690693 waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory. This area should be away from general lab traffic and clearly marked.
-
Secondary Containment: Place all liquid waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Closed Containers: Keep all waste containers tightly sealed except when adding waste.
3. Disposal of Empty Containers:
-
Triple Rinsing: A container that held GSK690693 is not considered empty until it has been triple-rinsed.
-
The first rinse should be with a solvent in which GSK690693 is soluble (e.g., DMSO, ethanol). This first rinsate must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinses can be with a suitable solvent like ethanol or water. These rinsates should also be collected as hazardous waste.
-
-
Defacing Labels: After triple rinsing, deface or remove the original product label to prevent any confusion.
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional guidelines.
4. Requesting Waste Pickup:
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this waste through standard municipal trash or sewer systems.
Quantitative Data Summary
The inhibitory activity of GSK690693 against the three Akt isoforms is summarized in the table below. This data is crucial for understanding its potency and for designing experiments.
| Target | IC₅₀ (nM) |
| Akt1 | 2 |
| Akt2 | 13 |
| Akt3 | 9 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from Tocris Bioscience and MedchemExpress.[2][5]
Experimental Protocols
Below are detailed methodologies for key experiments where a kinase inhibitor like GSK690693 is commonly used.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of GSK690693 on the viability of a cancer cell line.
Materials:
-
GSK690693 stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK690693 in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.[6]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest GSK690693 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK690693 or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of GSK690693 relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the GSK690693 concentration to determine the IC₅₀ value.
-
Visualizing the Mechanism of Action
To understand the biological context in which GSK690693 operates, a diagram of the PI3K/Akt signaling pathway is provided below. GSK690693 directly inhibits the activity of Akt, thereby affecting downstream signaling events that control cell survival and proliferation.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
References
- 1. Facebook [cancer.gov]
- 2. GSK 690693 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Safeguarding Your Research: Essential Handling Protocols for GSK 690
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like GSK 690. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research workflow.
Personal Protective Equipment (PPE) for this compound
Given that this compound is an acutely toxic powder, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | Prevents skin contact during handling. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | Protects eyes from airborne powder particles. |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher-rated particulate respirator | Prevents inhalation of hazardous powder. |
| Body Protection | Disposable lab coat or gown | --- | Protects skin and personal clothing from contamination. |
| Additional Protection | Face shield | --- | Recommended when there is a risk of splashes or significant powder aerosolization. |
Operational Plan for Handling this compound
A step-by-step approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation:
-
Designated Area: All handling of this compound powder must occur in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
PPE Donning: Before entering the designated area, put on all required PPE in the following order: disposable gown, respirator, safety glasses/goggles, and then gloves (the outer pair over the cuff of the gown).
-
Material Preparation: Gather all necessary equipment, including spatulas, weigh boats, and solvent containers, and place them within the containment area.
Handling and Experimentation:
-
Weighing: Carefully weigh the this compound powder in the fume hood or glove box. Use gentle motions to avoid creating dust.
-
Solubilization: If dissolving the powder, add the solvent slowly to the container with the powder to minimize aerosolization.
-
Experimental Procedures: Conduct all experimental steps involving this compound within the designated containment area.
Post-Experiment:
-
Decontamination: Wipe down all surfaces and equipment in the designated area with an appropriate deactivating solution or solvent.
-
Waste Disposal: Segregate all waste contaminated with this compound into designated, labeled hazardous waste containers.
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all single-use PPE as hazardous waste. Wash hands thoroughly after removing all PPE.
Disposal Plan for this compound
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound is considered hazardous.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and solvents used for decontamination should be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps: Needles and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous materials.
Storage and Disposal:
-
Store hazardous waste containers in a secure, designated area away from general lab traffic.
-
All waste disposal must be handled by a licensed hazardous waste management company.
-
Follow all institutional, local, and national regulations for the disposal of toxic chemical waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
